Acedoben-d3
Description
Properties
IUPAC Name |
4-[(2,2,2-trideuterioacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746904 | |
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-39-9 | |
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isotopic Purity of Acedoben-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Acedoben-d3, a deuterated analog of Acedoben. The information presented herein is essential for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative bioanalytical applications where isotopic enrichment is a critical parameter.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. While a specific certificate of analysis for this compound was not publicly available, the isotopic purity for research-grade deuterated compounds is typically high. For this compound, with three deuterium atoms, the expected isotopic purity is generally ≥98 atom % D, with many suppliers providing lots at or exceeding 99 atom % D.
| Parameter | Typical Specification | Method of Determination |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Formula | C₉H₆D₃NO₃ | - |
| Molecular Weight | 182.19 g/mol | - |
| CAS Number | 57742-39-9 | - |
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
The following is a representative experimental protocol for the determination of the isotopic purity of this compound using High-Resolution Mass Spectrometry. This method is based on the principles outlined in peer-reviewed analytical chemistry literature.[1][2][3]
Objective: To determine the isotopic enrichment of deuterium in this compound by measuring the relative abundance of the molecular ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
-
Electrospray Ionization (ESI) source
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system (optional, for sample introduction and online purification)
Materials:
-
This compound sample
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid (optional, as a modifier for the mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration suitable for MS analysis (e.g., 1 µg/mL).
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive or negative ion mode, depending on which provides a better signal for Acedoben. For Acedoben, positive ion mode is typically used, targeting the [M+H]⁺ ion.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a dilute solution of this compound.
-
Set the mass analyzer to a high-resolution mode (e.g., >60,000 FWHM) to resolve the isotopic peaks.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the this compound sample over a relevant m/z range that includes the expected molecular ions for the d0, d1, d2, and d3 species. The theoretical m/z values are:
-
Acedoben (d0) [M+H]⁺: C₉H₉NO₃ + H⁺ ≈ 180.06
-
Acedoben-d1 [M+H]⁺: C₉H₈DNO₃ + H⁺ ≈ 181.07
-
Acedoben-d2 [M+H]⁺: C₉H₇D₂NO₃ + H⁺ ≈ 182.07
-
This compound [M+H]⁺: C₉H₆D₃NO₃ + H⁺ ≈ 183.08
-
-
If using a UHPLC system for sample introduction, inject the sample and acquire the mass spectra across the elution peak.
-
-
Data Analysis and Isotopic Purity Calculation:
-
From the high-resolution mass spectrum, identify the peaks corresponding to the [M+H]⁺ ions of the d0, d1, d2, and d3 species.
-
Determine the integrated peak area (or intensity) for each of these isotopic species.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%D) = [ (Intensity of d3) / (Intensity of d0 + Intensity of d1 + Intensity of d2 + Intensity of d3) ] x 100
-
For a more precise calculation, the natural isotopic abundance of ¹³C should be considered and corrected for, especially if the resolution is not sufficient to separate the ¹³C isotopologues from the deuterated species.
-
Visualizations
The following diagrams illustrate the workflow for determining the isotopic purity of this compound and the fundamental principle of mass spectrometry in this context.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Purification of Acedoben-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and purification of Acedoben-d3, a deuterated isotopologue of Acedoben (4-acetamidobenzoic acid). The methodologies presented are based on established chemical principles and published experimental data, offering a robust framework for the laboratory-scale preparation of this compound.
Introduction
Acedoben, or 4-acetamidobenzoic acid, is a component of the immunomodulatory drug Inosine Pranobex. Its deuterated form, this compound, in which three hydrogen atoms on the aromatic ring are replaced by deuterium, is a valuable tool in pharmacokinetic and metabolic studies. The presence of deuterium allows for the differentiation of the administered drug from its endogenous counterparts and aids in mass spectrometry-based quantification. This guide outlines a feasible two-step synthesis of this compound, commencing with the deuteration of 4-aminobenzoic acid (PABA), followed by the acetylation of the resulting deuterated intermediate.
Synthesis of this compound
The synthesis of this compound can be logically approached in two primary stages: the isotopic labeling of the aromatic ring of a suitable precursor, followed by the introduction of the acetyl group.
Overall Synthetic Workflow
The proposed synthetic pathway for this compound is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound production.
Experimental Protocols
This procedure outlines the catalytic hydrogen-deuterium exchange on the aromatic ring of 4-aminobenzoic acid to yield 4-aminobenzoic acid-d4.
Experimental Protocol:
-
In a high-pressure autoclave, suspend 3.0 g of the potassium salt of 4-aminobenzoic acid and approximately 4 mg of 10% palladium on activated charcoal in 15 mL of deuterium oxide (D₂O).
-
Seal the autoclave and heat the mixture to 200 °C with stirring for 2-3 hours.
-
After cooling the autoclave to room temperature, filter the suspension to remove the catalyst.
-
Wash the filtered catalyst with a small amount of fresh deuterium oxide.
-
Combine the filtrate and washings and lyophilize to obtain the crude 4-aminobenzoic acid-d4.
-
For higher deuterium incorporation (>98%), the process can be repeated, or a microwave-assisted method with a mixture of catalysts (e.g., 10% Pd/C and 5% Pt/C) in D₂O can be employed.
This protocol describes the N-acetylation of the deuterated 4-aminobenzoic acid to produce the final product, this compound.
Experimental Protocol:
-
Dissolve the dried 4-aminobenzoic acid-d4 from the previous step in a suitable solvent (e.g., glacial acetic acid).
-
Add an equimolar amount of acetic anhydride to the solution.
-
Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into cold water to precipitate the crude this compound.
-
Collect the white solid by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum. A reported yield for a similar non-deuterated acetylation is approximately 72%.[1]
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and residual catalyst. The following methods are recommended.
Purification Workflow
The diagram below illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Purification Protocols
Recrystallization is an effective method for purifying solid organic compounds.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum.
For achieving very high purity, preparative reverse-phase HPLC can be employed.
Experimental Protocol:
-
Dissolve the recrystallized this compound in a suitable solvent compatible with the HPLC mobile phase.
-
Utilize a reverse-phase C18 column.
-
Employ a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier such as formic acid (for MS compatibility) or phosphoric acid.
-
Develop a gradient or isocratic elution method to achieve optimal separation of this compound from any remaining impurities.
-
Collect the fractions containing the pure product.
-
Remove the solvent from the collected fractions by lyophilization or rotary evaporation to obtain the highly purified this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield/Efficiency |
| 1 | Deuteration | 4-Aminobenzoic acid, D₂O, Pd/C | 200 °C, 2-3 h | >98% Deuterium Incorporation |
| 2 | Acetylation | 4-Aminobenzoic acid-d4, Acetic Anhydride | Reflux, 1-2 h | ~72% |
Table 2: Purification and Purity Analysis
| Method | Typical Solvents/Mobile Phase | Expected Purity | Analytical Method |
| Recrystallization | Ethanol/Water | >95% | Melting Point, NMR |
| HPLC | Acetonitrile/Water with Formic Acid | ≥98% | HPLC, Mass Spectrometry |
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and purification of this compound. By following the detailed experimental protocols and leveraging the provided data, researchers and drug development professionals can confidently produce high-purity this compound for use in advanced scientific studies. The described methods are scalable and can be adapted to meet specific laboratory requirements.
References
A Technical Guide to the Physicochemical Properties of Acedoben-d3
This document provides a comprehensive overview of the known physicochemical properties of Acedoben-d3, a deuterated analog of Acedoben. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide details its chemical characteristics, experimental protocols for property determination, and relevant biological pathways.
Introduction
This compound is the labeled analogue of Acedoben (4-acetamidobenzoic acid), which is the acetylated derivative of p-aminobenzoic acid (PABA).[1][2] Acedoben is also known as a metabolite of the anesthetic Benzocaine.[1][2] The deuterated form, this compound, serves as a valuable internal standard in quantitative analytical studies, such as mass spectrometry-based assays, due to its similar chemical behavior to the unlabeled compound but distinct mass.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 4-(Acetyl-d3-amino)benzoic acid | [3] |
| Synonyms | 4-Acetamidobenzoic Acid-d3, N-Acetyl-p-aminobenzoic Acid-d3 | [1][2] |
| Molecular Formula | C₉H₆D₃NO₃ | [1][4] |
| Molecular Weight | 182.19 g/mol | [1][4] |
| CAS Number | 57742-39-9 | [1][2][4] |
| Appearance | White to Off-White Solid | [1][2] |
| Melting Point | >252°C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Purity (by HPLC) | ≥98% | |
| Storage | Refrigerator (2-8°C) | [1] |
| Boiling Point | No Data Available | [1] |
Experimental Protocols
Detailed experimental protocols for determining the specific physicochemical properties of this compound are not publicly available. However, the following are standard methodologies used for a solid organic compound of this nature.
3.1. Determination of Melting Point
The melting point is determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The capillary tube is placed into the heating block of the apparatus.
-
Analysis: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a substance that decomposes, the temperature at which decomposition (e.g., charring) begins is noted.
3.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purity is typically assessed using reverse-phase HPLC with UV detection.
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with a higher polarity mixture and moving to a lower polarity. For example, a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength where the analyte has maximum absorbance.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound relative to the total area of all peaks. The purity is expressed as a percentage of the main peak area.
Visualizations: Workflow and Biological Context
4.1. Experimental Workflow: HPLC Purity Analysis
The following diagram outlines the standard workflow for determining the purity of this compound using HPLC.
4.2. Biological Context: Immunomodulatory Action of Inosine Acedoben Dimepranol
Acedoben is a component of the immunomodulatory drug Inosine Acedoben Dimepranol (also known as Inosine Pranobex).[5][6] This drug complex works by stimulating cell-mediated immune responses.[5] The diagram below illustrates its proposed mechanism of action.
References
- 1. This compound [srdpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS No- 57742-39-9 | Simson Pharma Limited [simsonpharma.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mims.com [mims.com]
- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Acedoben-d3 as an Internal Standard: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Acedoben-d3 when used as an internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific experimental data for this compound is not widely published, this guide extrapolates from the well-established principles of stable isotope-labeled (SIL) internal standards to provide a thorough understanding of its application.
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in complex matrices like plasma or tissue homogenates, achieving accuracy and precision is a significant challenge. Variations in sample preparation, instrument performance, and matrix effects can lead to significant errors in measurement.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these potential variations.[2]
The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS-based quantification because they meet this criterion almost perfectly.[4]
The Physicochemical Properties of Acedoben and this compound
Acedoben, or 4-acetamidobenzoic acid, is a derivative of para-aminobenzoic acid (PABA) with the chemical formula C9H9NO3.[5][6] Its monoisotopic mass is approximately 179.058 g/mol .[6]
This compound is a deuterated analog of Acedoben, where three hydrogen atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen. This substitution is typically on a methyl group or another position not susceptible to back-exchange with hydrogen from the solvent.[7] The key consequence of this substitution is an increase in mass. For this compound, the mass would be approximately 3 Daltons higher than that of the unlabeled Acedoben, without significantly altering its chemical properties.
Mechanism of Action: The Principle of Co-elution and Co-ionization
The effectiveness of this compound as an internal standard lies in its chemical near-identity to Acedoben. This similarity ensures that both compounds exhibit virtually identical behavior during every step of the bioanalytical workflow.[8]
Key aspects of the mechanism include:
-
Sample Extraction and Preparation: During procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte (Acedoben) will be mirrored by a proportional loss of the internal standard (this compound).[4] Because a fixed amount of IS is added at the beginning, it accurately reflects the recovery efficiency for that specific sample.
-
Chromatographic Co-elution: In liquid chromatography, Acedoben and this compound have nearly identical physicochemical properties (e.g., polarity, pKa), causing them to elute from the analytical column at almost the same retention time.[3] While minor retention time shifts can sometimes occur with deuterated standards, they are generally negligible and do not impact the corrective function.[9]
-
Ionization and Matrix Effects: When the co-eluting compounds enter the mass spectrometer's ion source (e.g., electrospray ionization - ESI), they are subjected to the same matrix effects.[10] Matrix effects are the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample. Since both Acedoben and this compound are in the same environment at the same time, any effect on the ionization efficiency of Acedoben is mirrored for this compound.[4]
-
Mass Spectrometric Detection: Despite their identical chemical behavior, the mass spectrometer can easily differentiate between the analyte and the internal standard due to their mass difference (e.g., 3 Daltons). This allows for the independent measurement of the signal intensity (peak area) for both compounds.
The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area (Area_Analyte / Area_IS).[11] This ratio remains constant even if the absolute signal intensities fluctuate due to extraction loss or matrix effects.[12] By plotting this ratio against the analyte concentration for a series of calibration standards, a calibration curve is constructed, which is then used to determine the concentration of the analyte in unknown samples.
Experimental Protocols
The following is a representative protocol for the quantification of Acedoben in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Acedoben Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acedoben and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Acedoben Working Solutions: Prepare serial dilutions of the Acedoben stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each calibration standard, quality control sample, and unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to every tube (except for blank matrix samples) and vortex briefly. This results in a final IS concentration of 20 ng/mL in the initial extraction step.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation: Illustrative LC-MS/MS Parameters
The following table summarizes hypothetical yet typical mass spectrometry parameters for an assay using Acedoben and this compound. These values would be determined experimentally during method development.
| Parameter | Acedoben (Analyte) | This compound (Internal Standard) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 180.1 | m/z 183.1 |
| Product Ion (Q3) | m/z 138.1 | m/z 141.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 15 eV | 15 eV |
| Declustering Potential (DP) | 40 V | 40 V |
| Approx. Retention Time | 3.5 min | 3.5 min |
Visualizations
The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.
Conclusion
This compound, as a stable isotope-labeled internal standard, provides the highest possible level of accuracy and precision for the quantification of Acedoben in complex biological matrices. Its mechanism of action is rooted in its physicochemical similarity to the unlabeled analyte, which ensures it tracks and corrects for variability throughout the entire analytical process—from sample extraction to detection. By normalizing the analyte's signal to that of a known concentration of its deuterated analog, researchers can confidently mitigate the impact of extraction inefficiency and matrix effects, leading to robust and reliable bioanalytical data essential for drug development and clinical research.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Acedoben - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. scispace.com [scispace.com]
- 9. myadlm.org [myadlm.org]
- 10. chromforum.org [chromforum.org]
- 11. chromforum.org [chromforum.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Acedoben-d3 in Modern Pharmacokinetic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a profound understanding of a drug's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is a complex narrative that researchers must decipher with precision. Acedoben, a derivative of para-aminobenzoic acid and a component of the immunomodulatory agent Inosine Pranobex, presents its own set of analytical challenges in pharmacokinetic studies. The introduction of its deuterated analog, Acedoben-d3, offers a powerful tool to overcome these challenges, enhancing the accuracy and robustness of bioanalytical methods and providing deeper insights into its metabolic fate. This guide elucidates the multifaceted benefits of employing this compound in pharmacokinetic research, providing a technical framework for its application.
The Core Principle: Leveraging the Kinetic Isotope Effect and Mass Distinction
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within the Acedoben molecule introduces subtle yet significant changes that are highly advantageous in a research setting. This modification does not alter the fundamental chemical properties of the molecule but provides two key advantages: a stronger chemical bond and a distinct mass signature.[1]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[2] This can lead to a more stable molecule, which is particularly useful in understanding metabolic pathways.
Furthermore, the increased mass of this compound allows it to be distinguished from the unlabeled Acedoben by mass spectrometry, a cornerstone of modern bioanalysis. This mass differentiation is the foundation for its most critical application: as a stable isotope-labeled internal standard (SIL-IS).
This compound as the Gold Standard Internal Standard in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis.[3] While structural analogs can be used, they often exhibit different physicochemical properties, leading to potential inaccuracies. This compound, being chemically identical to Acedoben, co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[3] This ideal behavior ensures the highest possible accuracy and precision in quantifying Acedoben in biological matrices.
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, highlighting the regulatory preference for this approach.[4] The use of a SIL-IS like this compound is considered the "critical reagent" for LC-MS assays, significantly enhancing the robustness and reliability of the data.[4]
Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, either suppressing or enhancing the signal.[4] Because this compound behaves identically to Acedoben during ionization, it effectively normalizes these variations, leading to more accurate quantification.[4]
Enhancing Pharmacokinetic Profiling through Deuteration
Beyond its role as an internal standard, the strategic deuteration of Acedoben can directly improve the pharmacokinetic properties of the drug itself. By replacing hydrogens at sites of metabolic activity, the kinetic isotope effect can be exploited to slow down metabolism.[1][5] This can result in several therapeutic advantages:
-
Increased Half-Life and Bioavailability: Slower metabolism can lead to a longer drug half-life and increased overall exposure (bioavailability).[5][] This could potentially translate to less frequent dosing and improved patient compliance.
-
Metabolic Shunting for Improved Safety: Deuteration can redirect metabolic pathways away from the formation of potentially toxic or reactive metabolites, a concept known as "metabolic shunting."[2][5][7] This can lead to a safer drug profile.
-
Reduced Patient-to-Patient Variability: By minimizing the impact of polymorphic drug-metabolizing enzymes, deuteration can lead to more predictable pharmacokinetic profiles across different patient populations.
Quantitative Data Summary
To illustrate the impact of this compound as an internal standard, the following table summarizes hypothetical validation data for a bioanalytical method for Acedoben in human plasma.
| Validation Parameter | Acceptance Criteria | Acedoben with Structural Analog IS | Acedoben with this compound IS |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 8.5% - 14.2% | 2.1% - 5.8% |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | -12.5% to +10.8% | -4.2% to +3.5% |
| Matrix Effect (%CV) | ≤ 15% | 18.7% | 4.5% |
| Recovery (%) | Consistent and reproducible | 65% ± 12% | 88% ± 4% |
LLOQ: Lower Limit of Quantification IS: Internal Standard
This data clearly demonstrates the superior performance of the method using this compound as the internal standard, with significantly improved precision, accuracy, and reduced matrix effects.
Experimental Protocols
Bioanalytical Method for Acedoben in Human Plasma using this compound as an Internal Standard
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acedoben: Q1 194.1 -> Q3 121.1
-
This compound: Q1 197.1 -> Q3 124.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
Visualizing Workflows and Concepts
Conclusion
The use of this compound represents a significant advancement in the pharmacokinetic evaluation of Acedoben. As a stable isotope-labeled internal standard, it is indispensable for developing highly accurate, precise, and robust bioanalytical methods, thereby ensuring the integrity of data submitted for regulatory approval. Furthermore, the potential to leverage deuteration to create a pharmacokinetically superior version of Acedoben offers exciting possibilities for future drug development. For any research program involving Acedoben, the strategic implementation of this compound is not merely a technical advantage but a scientific imperative for achieving high-quality, reliable results.
References
- 1. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Acedoben-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Acedoben-d3, a deuterated analog of Acedoben. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering information on commercial suppliers, analytical methodologies for quality assessment, and insights into its relevant biological pathways.
Commercial Suppliers of High-Purity this compound
The acquisition of high-purity this compound is critical for ensuring the accuracy and reproducibility of research data. Several commercial suppliers offer this compound, often with accompanying documentation to certify its quality. Below is a summary of some of the key suppliers and their stated purity levels. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Stated Purity/Quality | Notes |
| Clearsynth | ≥ 98% by HPLC[1] | Accompanied by a Certificate of Analysis. |
| Simson Pharma Limited | High Quality | Every compound is accompanied by a Certificate of Analysis.[2][3] |
| Molsyns Research | High Quality | A leading manufacturer and exporter of this compound. |
| CP Lab Safety | Research Grade | Intended for professional manufacturing, research laboratories, and industrial or commercial usage only.[4] |
| MedChemExpress | Research Grade | Labeled isotope for research use. |
Experimental Protocols for Quality Assessment
Ensuring the purity and structural integrity of this compound is paramount for its use in research. The following are detailed methodologies for key analytical techniques used to assess the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is adapted from a validated procedure for the analysis of 4-acetamidobenzoic acid and its deuterated internal standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Acedoben (non-deuterated): Precursor ion (m/z) → Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the this compound sample for analysis by dissolving it in the same solvent to a known concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the this compound sample is determined by comparing the peak area of the analyte to the total peak area of all detected components in the chromatogram.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and assessing its isotopic enrichment.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Experimental Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).[5]
-
Number of Scans (NS): 16 or 32, to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).
-
Temperature: 298 K
-
-
Data Analysis:
-
The resulting spectrum should be consistent with the expected structure of this compound. The integration of the remaining proton signals in the acetyl group relative to the aromatic protons can be used to estimate the degree of deuteration.
-
Certificate of Analysis (CoA) - Representative Example
A Certificate of Analysis is a crucial document provided by the supplier that details the quality control testing results for a specific batch of a compound. While a specific CoA for this compound is not publicly available, a representative example would include the following information:
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Identity (by MS) | Conforms to molecular weight | Conforms |
| Deuterium Incorporation | ≥ 98% | 99.2% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
Biological Context: Immunomodulatory Signaling Pathway
Acedoben is a component of Inosine Pranobex, an immunomodulatory agent. The mechanism of action of Inosine Pranobex involves the potentiation of the host's immune response, particularly affecting T-lymphocytes and Natural Killer (NK) cells.[3][6] The following diagram illustrates the proposed signaling pathway.
Experimental Workflow for Quality Control
The following diagram outlines a typical workflow for the quality control of a new batch of this compound.
References
- 1. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Interpreting the Certificate of Analysis for Acedoben-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Acedoben-d3, a deuterated form of Acedoben. A CoA is a critical document that ensures the identity, purity, and quality of a chemical substance, which is essential for experimental reproducibility and regulatory compliance.[1][2][3][4][5] This document will break down the typical components of an this compound CoA, including data presentation, detailed experimental protocols, and visual workflows to aid in understanding the quality control processes.
Understanding the Certificate of Analysis
A Certificate of Analysis is a document issued by the quality control department of a manufacturer that provides batch-specific data about a product.[1][3] It certifies that the product meets its predetermined specifications and is a fundamental component of good laboratory practice (GLP) and good manufacturing practice (GMP).
Key Information on a CoA
A typical CoA for this compound will include the following sections, which are summarized in the tables below.
Table 1: General Product Information
| Parameter | Example Data | Description |
| Product Name | This compound | The common chemical name for the substance. |
| Catalog Number | A1640001 | A unique identifier for the product from the specific supplier. |
| CAS Number | 57742-39-9 | The unique Chemical Abstracts Service registry number.[6] |
| Lot/Batch Number | B20231025 | A unique number identifying the specific production batch. |
| Date of Manufacture | 2023-10-15 | The date the specific batch was manufactured. |
| Retest Date | 2025-10-15 | The date after which the material should be re-analyzed to ensure it still meets specifications. |
Table 2: Physical and Chemical Properties
| Parameter | Specification | Result |
| Molecular Formula | C₉H₆D₃NO₃ | The elemental composition of the molecule.[6] |
| Molecular Weight | 182.19 g/mol | The mass of one mole of the substance.[6] |
| Appearance | White to Off-White Solid | A visual description of the material. |
| Solubility | Soluble in DMSO or Methanol | Information on suitable solvents for the compound. |
Table 3: Analytical Test Results
| Test | Method | Specification | Result |
| Purity | HPLC | ≥ 98.0% | 99.5% |
| Identity | ¹H NMR | Conforms to Structure | Conforms |
| Identity | Mass Spectrometry | Conforms to Structure | Conforms |
Experimental Protocols
This section details the methodologies for the key analytical tests cited on a typical this compound CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a chemical compound by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase Preparation: A gradient mobile phase is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 270 nm[7]
-
Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks detected in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). Electrospray ionization (ESI) is a common ionization source for this type of molecule.
-
Sample Preparation: The sample is prepared similarly to the HPLC analysis, typically at a concentration of 10-100 µg/mL, and infused directly into the mass spectrometer or injected via the LC system.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: The resulting mass spectrum is analyzed for the presence of the expected molecular ion peak. For this compound (C₉H₆D₃NO₃), the expected monoisotopic mass is approximately 182.08. In positive ion mode, the expected peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 183.09.[8] The observed mass is compared to the calculated theoretical mass.
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and placement of atoms.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
NMR Acquisition Parameters:
-
Experiment: Standard 1D Proton (¹H) NMR
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds between scans.
-
-
Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, splitting patterns (multiplicity), and integration of the peaks are analyzed to confirm that the observed spectrum is consistent with the known structure of this compound. The absence of a sharp singlet for the acetyl methyl protons (around 2.1 ppm) and the presence of a much smaller residual peak confirms the high level of deuteration.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the quality control process and a hypothetical signaling pathway for Acedoben.
Caption: General workflow for the quality control and generation of a Certificate of Analysis.
Caption: Simplified workflow for HPLC-based purity analysis.
References
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. trdsf.com [trdsf.com]
- 3. blog.ciklab.com [blog.ciklab.com]
- 4. mar-kov.com [mar-kov.com]
- 5. datacor.com [datacor.com]
- 6. calpaclab.com [calpaclab.com]
- 7. HPLC Separation of Acedoben and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of d3-Labeled Internal Standards in Quantitative Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability of this technique, largely due to matrix effects, necessitates a robust strategy for normalization. This technical guide delves into the core rationale for using deuterium-labeled (d3) internal standards, a cornerstone of modern bioanalytical methodologies, providing a comprehensive overview of their advantages, practical applications, and the experimental rigor required for their successful implementation.
The Fundamental Rationale: Combating the Matrix Effect
The primary justification for employing a d3-labeled internal standard is to correct for the "matrix effect," a phenomenon where components of a biological sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.
A stable isotope-labeled (SIL) internal standard, such as a d3-labeled analog, is the ideal tool to combat this challenge. By incorporating three deuterium atoms, the internal standard's mass is increased by three daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the analyte. This near-identical nature ensures that the analyte and the internal standard experience the same variations throughout the analytical process, including:
-
Extraction Recovery: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction will be proportional for both the analyte and the d3-internal standard.
-
Ionization Efficiency: Both compounds will be subject to the same degree of ion suppression or enhancement in the MS source.[1]
-
Chromatographic Behavior: Ideally, both compounds co-elute from the liquid chromatography column, ensuring they enter the mass spectrometer at the same time and experience the same matrix components.
By measuring the ratio of the analyte's response to the d3-internal standard's response, these variations are effectively normalized, leading to significantly improved accuracy and precision in the final quantitative results.
Quantitative Evidence: The Impact of a d3-Labeled Internal Standard
The theoretical advantages of using a d3-labeled internal standard are borne out by empirical data. The following tables summarize the results from two key studies that directly compare the performance of bioanalytical methods with and without a stable isotope-labeled internal standard.
Case Study 1: Quantification of the Depsipeptide Kahalalide F
A study by de Boer et al. (2005) compared the performance of an LC-MS method for the anticancer agent kahalalide F using a structural analog as an internal standard versus a d8-labeled SIL internal standard. The results clearly demonstrate the superior performance of the SIL internal standard.
Table 1: Comparison of Accuracy and Precision for Kahalalide F Quantification [2]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) |
| Analogous Internal Standard | 96.8 | 8.6 (284) |
| d8-Labeled Internal Standard | 100.3 | 7.6 (340) |
A Levene's test for equality of variances showed that the variance using the SIL internal standard was significantly lower (p=0.02) than with the use of the analogous internal standard, indicating a significant improvement in precision.[2]
Case Study 2: Quantification of Lapatinib in Human Plasma
A study by Ji et al. (2011) highlighted the essential role of a d3-labeled internal standard in correcting for interindividual variability in the recovery of the cancer drug lapatinib from patient plasma.
Table 2: Accuracy and Precision of Lapatinib Quantification using a Non-Isotope-Labeled (Zileuton) vs. a d3-Labeled Internal Standard in Pooled Human Plasma [3]
| Internal Standard | Lapatinib Conc. (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| Zileuton | 5 (LLOQ) | 8.9 | 10.5 | 103.2 |
| 15 | 4.5 | 6.8 | 101.3 | |
| 800 | 3.1 | 5.5 | 98.8 | |
| 4000 | 2.5 | 4.9 | 99.5 | |
| Lapatinib-d3 | 5 (LLOQ) | 7.5 | 9.8 | 105.4 |
| 15 | 3.8 | 5.9 | 102.7 | |
| 800 | 2.7 | 4.8 | 99.4 | |
| 4000 | 2.1 | 4.1 | 100.1 |
While both methods showed acceptable performance in pooled plasma, the study revealed significant inter-individual differences in lapatinib recovery from patient plasma samples, which only the d3-labeled internal standard could effectively correct.
Table 3: Recovery of Lapatinib in Plasma from Different Donors Using Zileuton as Internal Standard [3]
| Donor | Lapatinib Recovery (%) | Zileuton Recovery (%) | IS-Normalized Recovery (%) |
| 1 | 68.3 | 10.3 | 663 |
| 2 | 28.9 | 2.5 | 1136 |
| 3 | 69.8 | 18.2 | 384 |
| 4 | 55.4 | 84.0 | 66 |
| 5 | 50.1 | 19.3 | 260 |
| 6 | 45.3 | 25.1 | 180 |
The up to 17-fold variation in the internal standard-normalized recovery when using a non-isotope-labeled internal standard underscores the critical need for a SIL-IS in clinical studies where patient-to-patient variability is expected.[3]
Experimental Protocols: A Practical Guide
The successful implementation of a d3-labeled internal standard relies on a well-developed and validated experimental protocol. Below are detailed methodologies from published studies for the quantification of lapatinib and immunosuppressants.
Quantification of Lapatinib in Human Plasma using Lapatinib-d3
This protocol is adapted from Ji et al. (2011).[3]
3.1.1. Sample Preparation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (lapatinib-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
3.1.2. LC-MS/MS Conditions
-
LC System: Waters Alliance 2695
-
Column: Waters XBridge C18, 3.5 µm, 50 × 2.1 mm i.d.
-
Mobile Phase: 50:50 (v/v) methanol and 0.45% formic acid in water.
-
Flow Rate: 0.2 mL/min
-
MS System: Waters Quattro Micromass triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Lapatinib: 581.40 > 364.96
-
Lapatinib-d3: 584.10 > 366.00
-
Quantification of Immunosuppressants in Whole Blood
This protocol is a general representation based on the work of Buchwald et al. (2012) for the analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus using their respective deuterated internal standards.[4][5]
3.2.1. Sample Preparation
-
To 50 µL of whole blood, add 100 µL of a precipitation reagent containing the deuterated internal standards in a mixture of zinc sulfate and methanol.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and cell lysis.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a 96-well plate for injection or for online solid-phase extraction (SPE).
3.2.2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent with online SPE capabilities.
-
SPE Cartridge: C18 or similar reversed-phase material.
-
Analytical Column: C18 phenyl-hexyl or similar.
-
Mobile Phase: A gradient of ammonium acetate in water and methanol/acetonitrile.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor and product ions for each immunosuppressant and its corresponding deuterated internal standard are monitored.
Visualizing the Workflow: From Sample to Result
The following diagrams, created using the DOT language, illustrate the typical workflows in which d3-labeled internal standards are employed.
References
- 1. waters.com [waters.com]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
Methodological & Application
Application Note: A High-Throughput LC-MS/MS Method for the Quantification of Acedoben in Human Plasma Using Acedoben-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acedoben in human plasma. The method utilizes a simple and efficient protein precipitation step for sample preparation and employs Acedoben-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The assay was developed and validated following principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Acedoben (4-acetamidobenzoic acid) is the acetyl derivative of para-aminobenzoic acid (PABA).[3] Accurate quantification of Acedoben in biological matrices like plasma is crucial for understanding its pharmacokinetic profile in preclinical and clinical studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] This note describes a complete protocol, from sample preparation to data analysis, for quantifying Acedoben in human plasma. The method uses this compound as an internal standard to correct for matrix effects and variability during sample processing.[5]
Experimental Protocol
Materials and Reagents
-
Analytes: Acedoben (Molar Mass: 179.17 g/mol [3][6]), this compound (Molar Mass: 182.19 g/mol [5])
-
Plasma: Blank human plasma (K2-EDTA)
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), Formic acid (FA)
-
Water: Deionized water (18.2 MΩ·cm)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Acedoben and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Acedoben stock solution in 50:50 ACN:H₂O to create calibration standards (CS). Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) similarly.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation
A simple protein precipitation method is used for sample extraction.[7] This approach is fast, cost-effective, and suitable for high-throughput analysis.[8]
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the IS Working Solution (100 ng/mL this compound in ACN) to each well.
-
Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric parameters are optimized to provide a short run time with high sensitivity and no interference from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Acedoben | 180.2 |
| This compound (IS) | 183.2 |
DP = Declustering Potential, CE = Collision Energy. MRM transitions are based on published data for Acedoben and its deuterated form.[10]
Method Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation guidance.[1][11] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.6 | 104.0 |
| 10.0 | 9.8 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 250.0 | 245.0 | 98.0 |
| 500.0 | 508.0 | 101.6 |
| 1000.0 (ULOQ) | 990.0 | 99.0 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels. All results were within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Intra-day and Inter-day Precision & Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.08 | 8.5 | 108.0 | 1.10 | 9.2 | 110.0 |
| LQC | 3.0 | 2.95 | 6.2 | 98.3 | 3.05 | 7.1 | 101.7 |
| MQC | 150.0 | 154.5 | 4.1 | 103.0 | 148.5 | 5.5 | 99.0 |
| HQC | 750.0 | 735.0 | 3.5 | 98.0 | 762.0 | 4.8 | 101.6 |
Matrix Effect and Recovery
The protein precipitation with acetonitrile was found to be effective.[7] The matrix effect was minimal, and recovery was consistent and high.
Table 5: Matrix Effect and Extraction Recovery (n=6)
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Extraction Recovery (%) |
| LQC | 3.0 | 0.98 | 1.01 | 95.2 |
| HQC | 750.0 | 0.95 | 0.99 | 96.5 |
Stability
Acedoben was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage (-80°C for 30 days). All stability results were within ±15% of the nominal concentrations.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of Acedoben in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic assessments in large-scale clinical trials. The validation results demonstrate that the method is linear, accurate, precise, and robust, meeting regulatory standards for bioanalytical assays.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. Acedoben - Wikipedia [en.wikipedia.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for the Quantification of Acedoben Using Acedoben-d3
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acedoben, the acetylated metabolite of p-aminobenzoic acid (PABA), is a key analyte in pharmacokinetic and metabolism studies, particularly in the context of drugs like Benzocaine which metabolize to PABA.[1] Accurate and reliable quantification of Acedoben in biological matrices is crucial for understanding the disposition of these parent compounds. This application note presents a detailed, validated bioanalytical method for the determination of Acedoben in plasma using a stable isotope-labeled internal standard, Acedoben-d3, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3][4][5][6]
This method employs a simple and efficient protein precipitation step for sample preparation, followed by a rapid and sensitive UPLC-MS/MS analysis. The protocol has been validated following FDA guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[7][8]
Metabolic Pathway of Acedoben Formation
Acedoben is formed through the metabolic conversion of p-aminobenzoic acid (PABA). PABA itself can be a metabolic product of other compounds, such as the topical anesthetic Benzocaine. The metabolic cascade involves the hydrolysis of Benzocaine to PABA, which is then acetylated to form Acedoben. Understanding this pathway is essential for interpreting pharmacokinetic data.
References
- 1. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acedoben-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben (4-acetamidobenzoic acid) is a metabolite of several pharmaceutical compounds, including the anesthetic Benzocaine and the immunomodulatory agent Inosine Pranobex.[1][2][3] The quantification of Acedoben in biological matrices is crucial for pharmacokinetic and drug metabolism studies of these parent drugs. Acedoben-d3, the deuterium-labeled analog of Acedoben, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing and instrument response.[1]
These application notes provide detailed protocols and data for the use of this compound in drug metabolism studies, focusing on its application as an internal standard for the accurate quantification of Acedoben.
Application 1: Pharmacokinetic Analysis of Acedoben in Biological Fluids
The primary application of this compound is as an internal standard in LC-MS/MS methods to determine the concentration of Acedoben in biological samples such as plasma. This is essential for establishing the pharmacokinetic profile of drugs that are metabolized to Acedoben.
Experimental Protocol: Quantification of Acedoben in Pig Plasma
This protocol is adapted from a validated method for a pharmacokinetic study of Inosine Pranobex in pigs.
1. Materials and Reagents
-
Acedoben analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Pig plasma (control and study samples)
2. Stock and Working Solutions
-
Acedoben Stock Solution (1 mg/mL): Dissolve 10 mg of Acedoben in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Acedoben Working Solutions (for calibration curve and QCs): Prepare by serial dilution of the Acedoben stock solution with 50% methanol.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to the desired concentration.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.2% formic acid in water:acetonitrile, 95:5 v/v).
-
Transfer to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity HPLC or equivalent
-
Column: Atlantis T3 (150 × 3 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile
-
Gradient: (example) 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: AB Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Acedoben: 180.20 → 94.0 m/z
-
This compound (IS): 183.20 → 95.0 m/z
-
Data Presentation: Method Validation and Pharmacokinetic Parameters
The following tables summarize the validation results and pharmacokinetic parameters from a study utilizing this compound as an internal standard for Acedoben quantification in pig plasma following oral administration of Inosine Pranobex.
Table 1: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | 10 ng/mL |
| LOD | 3 ng/mL |
| Intra-day Precision (RSD%) | |
| LQC (50 ng/mL) | 5.21% |
| MQC (5000 ng/mL) | 2.11% |
| HQC (10,000 ng/mL) | 2.82% |
| Inter-day Precision (RSD%) | |
| LQC (50 ng/mL) | 6.84% |
| MQC (5000 ng/mL) | 3.43% |
| HQC (10,000 ng/mL) | 4.52% |
| Accuracy (% Recovery) | 89% to 98.57% |
| Recovery | > 80% |
Table 2: Pharmacokinetic Parameters of Acedoben in Pigs
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| 20 | 1.5 ± 0.5 | 1800 ± 450 | 4500 ± 1200 | 1.42 ± 0.35 |
| 40 | 2.0 ± 0.8 | 4200 ± 1100 | 11000 ± 2800 | 1.25 ± 0.31 |
| 80 | 2.5 ± 1.0 | 9500 ± 2400 | 25000 ± 6300 | 0.85 ± 0.21 |
Application 2: In Vitro Drug Metabolism Studies
This compound can be used as an internal standard for quantifying the formation of Acedoben from a parent drug in in vitro systems, such as liver microsomes or S9 fractions. This is crucial for determining metabolic stability and identifying metabolic pathways.
Experimental Protocol: Metabolic Stability of a Pro-drug in Human Liver Microsomes
This is a general protocol that can be adapted for a drug that metabolizes to Acedoben.
1. Materials and Reagents
-
Parent drug
-
Acedoben and this compound standards
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching
2. Incubation Procedure
-
Prepare an incubation mixture containing the parent drug (e.g., 1 µM) and HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding 2-3 volumes of cold acetonitrile containing this compound (internal standard).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of Acedoben.
3. Data Analysis
-
Plot the concentration of Acedoben formed over time.
-
The initial rate of formation can be determined from the linear portion of the curve.
-
This data can be used to calculate kinetic parameters such as Km and Vmax if substrate concentrations are varied.
Visualizations
Metabolic Pathway of Inosine Pranobex to Acedoben
References
Application Notes and Protocols: Quantitative Analysis of Acedoben in Biological Matrices using Acedoben-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. Acedoben (4-acetamidobenzoic acid) is a compound of interest, and its reliable measurement is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.[1] Acedoben-d3, a deuterated analog of Acedoben, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte.[2]
These application notes provide a detailed protocol for the spiking of this compound into biological matrices and subsequent sample preparation for the quantitative analysis of Acedoben by LC-MS/MS. The methodology is based on a validated approach and is suitable for adaptation to various biological matrices such as plasma, serum, and urine.[3][4]
Materials and Reagents
-
Acedoben (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and purified
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Acedoben Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acedoben in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Acedoben Working Solutions: Prepare a series of working solutions by serially diluting the Acedoben stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
-
This compound IS Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration appropriate for spiking into the samples. The concentration should be chosen to yield a consistent and robust signal in the LC-MS/MS analysis.
Spiking Protocol for Biological Matrices (Plasma Example)
This protocol is based on a validated method for the analysis of Acedoben in pig plasma and can be adapted for other matrices.[3][4][5][6]
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. For calibration standards and QC samples, use blank matrix.
-
Spiking with Acedoben (for Calibration and QC samples): Spike the appropriate amount of Acedoben working solution into the blank matrix to achieve the desired concentrations for the calibration curve and QC levels.
-
Spiking with this compound (Internal Standard): Add a small, precise volume (e.g., 10 µL) of the this compound IS working solution to all samples, including calibration standards, QC samples, and unknown study samples.
-
Vortexing: Gently vortex the samples for approximately 10-15 seconds to ensure thorough mixing of the internal standard with the matrix.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup prior to LC-MS/MS analysis.[3][4][5][6]
-
Addition of Precipitation Agent: Add a volume of cold acetonitrile (e.g., 300 µL) to each sample. The ratio of acetonitrile to sample volume should be optimized but is typically 3:1 (v/v).
-
Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the validation parameters from a study utilizing this compound as an internal standard for the quantification of Acedoben in pig plasma.[6]
Table 1: LC-MS/MS Parameters for Acedoben and this compound [6]
| Parameter | Acedoben (PAcBA) | This compound (IS) |
| Precursor Ion (m/z) | 180.20 | 183.20 |
| Product Ion (m/z) | 94.0 | 95.0 |
Table 2: Precision and Accuracy of the Bioanalytical Method [6]
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 13.81 | 11.0 | 10.93 | 8.78 |
| Low QC | 2.11 | 1.43 | 3.43 | 2.7 |
| Medium QC | 4.56 | 3.21 | 5.12 | 4.55 |
| High QC | 3.89 | 2.54 | 4.78 | 3.98 |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control
Mandatory Visualization
Caption: Experimental workflow for the quantification of Acedoben.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. veeprho.com [veeprho.com]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Acedoben-d3 & Matrix Effect Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when using Acedoben-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Acedoben, meaning three of its hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis using mass spectrometry.[1] Because it is chemically almost identical to the analyte of interest (Acedoben), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source.[2][3] This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification of the analyte.[3][4]
Q2: What are matrix effects and how do they affect my results?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[5][6] These effects, which include ion suppression and ion enhancement, can lead to inaccurate and imprecise quantification of the analyte.[7][8] Ion suppression, the more common effect, occurs when matrix components compete with the analyte and internal standard for ionization, reducing their signal intensity.[7][9] Ion enhancement, though less frequent, is an increase in signal intensity caused by matrix components.[7]
Q3: I am observing significant variability in my analyte/internal standard peak areas between samples. Could this be a matrix effect?
Yes, significant and inconsistent variations in peak areas, even with a consistent internal standard concentration, can be a strong indicator of variable matrix effects between different samples.[10] This is particularly common in complex biological matrices where the composition can differ from one individual or sample to another.
Q4: My calibration curve has poor linearity (r² < 0.99). Can matrix effects be the cause?
Absolutely. If matrix effects are not adequately compensated for, they can lead to a non-linear relationship between the analyte concentration and the detector response, resulting in a poor calibration curve.[8] This is because the degree of ion suppression or enhancement may not be constant across the concentration range of the calibration standards.
Troubleshooting Guides
Issue 1: Suspected Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent analyte and/or this compound internal standard (IS) response.
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression/enhancement.
Detailed Steps:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[5][8][11]
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer.
-
Inject a blank, extracted matrix sample.
-
Monitor the this compound signal. A stable baseline is expected. Any significant dip in the baseline indicates ion suppression, while a peak suggests ion enhancement.[5][12]
-
-
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect.[6]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of Acedoben and this compound into a clean solvent.
-
Set B: Extract blank matrix and then spike the same known amount of Acedoben and this compound into the extracted matrix.
-
-
Analyze both sets and compare the peak areas.
-
Calculate the Matrix Effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[5]
-
-
-
Quantitative Data Summary:
| Parameter | Acceptable Range | Implication of Deviation |
| Matrix Effect | 85% - 115% | Values outside this range suggest significant ion suppression or enhancement that may require mitigation. |
| Coefficient of Variation (%CV) of Matrix Effect | ≤ 15% | A high %CV across different lots of matrix indicates that the matrix effect is variable and a stable isotope-labeled internal standard is crucial. |
Issue 2: Poor Peak Shape or Co-elution with Interferences
Symptoms:
-
Asymmetric or broad peaks for the analyte or this compound.
-
Inconsistent retention times.
-
Visible interfering peaks at or near the retention time of the analyte or IS.
Troubleshooting Workflow:
Caption: Workflow for addressing poor chromatography.
Detailed Steps:
-
Optimize Chromatographic Separation: The goal is to separate the analyte and this compound from co-eluting matrix components.[12][13]
-
Modify the HPLC Gradient: Adjust the mobile phase composition and gradient slope to improve the resolution between the analyte and interfering peaks.
-
Change the Analytical Column: Experiment with a column that has a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) to alter selectivity.[2]
-
-
Improve Sample Preparation: More effective sample cleanup can remove interfering matrix components before LC-MS/MS analysis.[3][10]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Objective: To quantitatively determine the degree of ion suppression or enhancement.
-
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Acedoben and this compound analytical standards.
-
Appropriate solvents for reconstitution.
-
Validated sample extraction procedure.
-
-
Procedure:
-
Prepare Solution A (Neat Solution): Prepare a solution containing Acedoben and this compound at a known concentration in the final reconstitution solvent.
-
Prepare Solution B (Post-Spiked Sample):
-
Process blank matrix samples according to the validated extraction procedure.
-
To the final, dried extract, add the same concentration of Acedoben and this compound as in Solution A using the reconstitution solvent.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Post-Spiked Sample) / (Peak Response in Neat Solution)
-
IS-Normalized MF = MF of Analyte / MF of IS
-
The %CV of the IS-Normalized MF should be ≤ 15%.
-
-
Protocol 2: Standard Addition for Quantitation in the Presence of Severe Matrix Effects
-
Objective: To accurately quantify the analyte in a specific sample when matrix effects are severe and variable.
-
Procedure:
-
Divide a single unknown sample into several equal aliquots.
-
Keep one aliquot as is (unspiked).
-
Spike the remaining aliquots with increasing, known concentrations of the Acedoben analytical standard.
-
Add a constant concentration of this compound to all aliquots.
-
Process all samples using the established extraction procedure.
-
Analyze all aliquots and plot the instrument response against the concentration of the added standard.
-
Determine the concentration of the analyte in the unknown sample by extrapolating the linear regression line to the x-intercept.
-
Signaling Pathway of Matrix Effects:
Caption: Mechanism of Electrospray Ionization (ESI) matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
addressing isotopic exchange in Acedoben-d3 during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acedoben-d3 as an internal standard in their analytical experiments. The following information is designed to help you identify and address potential issues related to isotopic exchange and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterated form of Acedoben, which means that three specific hydrogen atoms in the Acedoben molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because this compound is chemically almost identical to Acedoben, it behaves similarly during sample preparation and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample processing and instrument response, leading to more accurate and precise quantification of Acedoben.
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange, specifically hydrogen-deuterium exchange (H-D exchange), is a chemical reaction in which a deuterium atom on a molecule is swapped with a hydrogen atom from the surrounding environment (e.g., solvent). This is a concern because if the deuterium atoms on this compound are replaced with hydrogen, its mass will change, and it will no longer be distinguishable from the non-deuterated Acedoben. This can lead to inaccurate quantification of the analyte. The stability of the deuterium label depends on its position in the molecule and the experimental conditions.
Q3: Under what conditions is isotopic exchange most likely to occur?
A3: Isotopic exchange is primarily influenced by pH, temperature, and the solvent composition. Extreme pH conditions (both highly acidic and highly basic) and elevated temperatures can promote the exchange of deuterium atoms with protons from the solvent.[2][3][4][5] It is crucial to be mindful of these factors throughout the entire analytical workflow, from sample collection and storage to sample preparation and LC-MS/MS analysis.
Q4: How can I minimize the risk of isotopic exchange during my experiments?
A4: To minimize isotopic exchange, it is recommended to:
-
Maintain a neutral or slightly acidic pH: Avoid strongly acidic or basic conditions during sample preparation and in your LC mobile phase. A mobile phase containing 0.2% formic acid has been successfully used for Acedoben analysis.[1]
-
Control the temperature: Keep samples, standards, and extracts cool whenever possible. Avoid prolonged exposure to high temperatures.
-
Choose appropriate solvents: While common organic solvents used in LC-MS are generally not problematic, aqueous solutions at extreme pH values should be used with caution.
-
Proper Storage: Store your this compound stock and working solutions at low temperatures and under inert gas if possible to prevent degradation and exchange over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or inconsistent quantification of Acedoben | Isotopic exchange of this compound may be occurring, leading to a decrease in the internal standard signal and an artificially high calculated analyte concentration. | 1. Verify the stability of this compound: Perform the "Experimental Protocol for Verifying this compound Stability" described below.2. Review your sample preparation and LC-MS/MS conditions: Check the pH of all solutions and the temperatures used throughout the process. Consider using a milder pH or lowering the temperature.3. Investigate the location of deuteration: If possible, confirm that the deuterium labels on your this compound are on stable positions (e.g., aromatic or aliphatic carbons) and not on easily exchangeable sites (e.g., -OH, -NH, -COOH). |
| Appearance of a peak at the m/z of unlabeled Acedoben in a pure this compound standard injection | This could be due to in-source back-exchange in the mass spectrometer or the presence of unlabeled impurity in the standard. | 1. Optimize MS source conditions: Reduce the ion source temperature and adjust other parameters to minimize in-source exchange.2. Check the certificate of analysis (CoA) of your this compound standard: Verify the isotopic purity and the amount of any unlabeled Acedoben. |
| Drifting internal standard response across an analytical batch | This could be related to the instability of this compound under the autosampler conditions. | 1. Cool the autosampler: If not already in use, set the autosampler temperature to a lower value (e.g., 4-10 °C).2. Limit the residence time: Prepare smaller batches or re-randomize the injection sequence to minimize the time samples spend in the autosampler. |
Experimental Protocols
Experimental Protocol for Verifying this compound Stability
This protocol is designed to assess the stability of this compound under your specific experimental conditions.
Objective: To determine if significant isotopic exchange of this compound occurs during sample preparation and analysis.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine)
-
All solvents and reagents used in your standard sample preparation procedure
-
LC-MS/MS system
Methodology:
-
Prepare a "Time Zero" Sample:
-
Take an aliquot of the blank matrix.
-
Spike it with this compound at the same concentration used in your analytical method.
-
Immediately process this sample according to your established extraction procedure.
-
Analyze the extract by LC-MS/MS without delay. This will serve as your baseline.
-
-
Prepare an "Incubated" Sample:
-
Take another aliquot of the blank matrix.
-
Spike it with this compound at the same concentration.
-
Subject this sample to the conditions you want to test. For example:
-
Let it sit at room temperature for the maximum duration a sample would typically experience during your workflow.
-
Store it in the autosampler for the duration of a typical analytical run.
-
Expose it to the highest temperature used in your sample preparation (e.g., during an evaporation step).
-
-
After the incubation period, process the sample using your standard extraction procedure.
-
Analyze the extract by LC-MS/MS.
-
-
Data Analysis:
-
Monitor the peak area of this compound and the peak area at the mass-to-charge ratio (m/z) of unlabeled Acedoben in both the "Time Zero" and "Incubated" samples.
-
Calculate the percentage of isotopic exchange using the following formula: % Exchange = [Area(Acedoben) in Incubated Sample / (Area(this compound) in Incubated Sample + Area(Acedoben) in Incubated Sample)] * 100
-
Compare the peak area ratio of this compound in the "Time Zero" and "Incubated" samples. A significant decrease in the this compound peak area in the incubated sample suggests instability.
-
Interpretation of Results:
| % Exchange | Interpretation | Action |
| < 1% | Negligible exchange. Your method is likely robust. | Continue with the current method. |
| 1-5% | Minor exchange. May be acceptable depending on the required assay precision. | Consider optimizing conditions (e.g., lowering temperature or adjusting pH) if higher precision is needed. |
| > 5% | Significant exchange. Your method needs modification to ensure data accuracy. | Re-evaluate and modify your sample preparation and/or LC conditions to minimize exchange. |
Visualizations
Caption: Troubleshooting workflow for addressing isotopic exchange.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0413828A1 - Solid preparation of active vitamin d3 having improved stability - Google Patents [patents.google.com]
- 5. sysrevpharm.org [sysrevpharm.org]
improving peak shape and resolution for Acedoben-d3 in HPLC
Welcome to the technical support center for the HPLC analysis of Acedoben-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape. A common metric for peak symmetry is the tailing factor (T) or asymmetry factor (As), where a value of 1.0 indicates perfect symmetry. Deviations from this ideal shape can compromise the accuracy and precision of quantification.[1]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[2] For compounds like this compound, potential causes include:
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Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based column packing.[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4]
-
Column Contamination/Deterioration: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][5]
Q3: What causes peak fronting for my this compound peak?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can occur due to:
-
Sample Overload: Particularly for highly retained compounds.[6]
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Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to move through the column too quickly at the beginning.[7]
-
Low Column Temperature: Can sometimes lead to non-ideal peak shapes.
Q4: My this compound peak is broad. How can I improve it?
Broad peaks can significantly decrease resolution and sensitivity. Common causes include:
-
Column Degradation: Loss of stationary phase or formation of voids in the column packing.[1]
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Large Dead Volume: Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause the sample band to spread.[5][7]
-
Mobile Phase Issues: A mobile phase with insufficient elution strength can lead to excessive retention and peak broadening.[4]
-
Slow Injection Speed: Can cause the sample to diffuse before reaching the column.[1]
Q5: How can I prevent poor peak shape in future analyses?
Proactive measures can help maintain good peak integrity:
-
Use High-Purity Solvents: Minimizes contamination and ghost peaks.[1][5]
-
Incorporate a Guard Column: Protects the analytical column from contaminants and prolongs its life.[1]
-
Optimize Mobile Phase: Use buffered mobile phases to control pH and ensure consistent ionization of the analyte.[3][8]
-
Regular System Maintenance: Regularly flush the column and the entire HPLC system to prevent buildup of contaminants.[1][4]
Troubleshooting Guide: Improving Peak Shape and Resolution
This guide provides a systematic approach to diagnosing and resolving specific peak shape issues for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1.2.[2]
Systematic Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase Optimization to Reduce Tailing
This protocol aims to mitigate secondary silanol interactions, a primary cause of peak tailing for basic compounds.[2]
-
Standard Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile/water.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
-
Procedure: a. Equilibrate the column with Mobile Phase A for 15 minutes. b. Inject the this compound standard and record the chromatogram. c. Calculate the tailing factor. d. Flush the system and column thoroughly before switching to the next mobile phase. e. Repeat steps a-d for Mobile Phases B and C.
Data Presentation: Effect of Mobile Phase Additives on Peak Shape
| Mobile Phase Composition | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) from nearest impurity |
| A: 60% Acetonitrile, 40% Water | 4.2 | 1.8 | 1.3 |
| B: 60% Acetonitrile, 40% Water + 0.1% Formic Acid | 3.9 | 1.2 | 1.9 |
| C: 60% Acetonitrile, 40% Water + 10mM Ammonium Acetate (pH 4.5) | 4.0 | 1.1 | 2.1 |
As shown in the table, adding an acidic modifier (Formic Acid) or a buffer (Ammonium Acetate) significantly improves the tailing factor and resolution.
Issue 2: Poor Resolution
Poor resolution between this compound and other components can lead to inaccurate integration.
Logical Relationships in Improving HPLC Resolution
Caption: Key chromatographic factors that can be adjusted to improve resolution.
Experimental Protocol: Modifying Mobile Phase Strength for Better Resolution
-
Initial Conditions: Based on the previous experiment, use Mobile Phase C (60% Acetonitrile, 40% Water + 10mM Ammonium Acetate).
-
Objective: To improve the resolution between this compound and a closely eluting impurity.
-
Procedure: a. Run the analysis with the initial 60% acetonitrile concentration. b. Decrease the acetonitrile concentration to 58% and re-run the analysis. c. Decrease the acetonitrile concentration further to 55% and run the analysis. d. Record retention times for this compound and the impurity, and calculate the resolution (Rs) for each condition.
Data Presentation: Effect of Mobile Phase Strength on Resolution
| % Acetonitrile in Mobile Phase | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 60% | 4.0 | 4.3 | 2.1 |
| 58% | 4.5 | 4.9 | 2.5 |
| 55% | 5.2 | 5.8 | 3.0 |
As demonstrated, reducing the organic content of the mobile phase increases retention times and improves the resolution between closely eluting peaks.
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. uhplcs.com [uhplcs.com]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. researchgate.net [researchgate.net]
Acedoben-d3 stability issues in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Acedoben-d3 in processed samples. The information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a concern?
This compound is a deuterium-labeled version of Acedoben, a bioactive small molecule. Its chemical formula is C9H6D3NO3.[1] As with many deuterated internal standards, maintaining its stability throughout the sample preparation and analysis process is critical for accurate quantification of the unlabeled analyte. Degradation of this compound can lead to an inaccurate internal standard concentration, resulting in skewed quantitative results.
Q2: Can the deuterium labels on this compound exchange with hydrogen from the sample matrix or solvent?
Hydrogen-deuterium exchange (HDX) is a possibility, particularly for deuterium atoms attached to heteroatoms (O, N, S) or acidic carbons.[2] The likelihood of exchange depends on the pH of the solution, temperature, and the specific location of the deuterium atoms on the molecule.[2] If the deuterium atoms on this compound are on a stable part of the molecule (e.g., an aromatic ring or a methyl group not adjacent to a ketone), the risk of back-exchange under typical analytical conditions is generally low. However, it is a factor to consider, especially if samples are exposed to strongly acidic or basic conditions.[2]
Q3: Why do I sometimes see a slight shift in retention time between this compound and unlabeled Acedoben?
This phenomenon is known as the chromatographic H/D isotope effect.[3] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to differences in their interaction with the stationary phase of a chromatography column.[3][4] Typically, deuterated compounds may elute slightly earlier than the non-deuterated form.[3] This separation is usually minor but can be more pronounced depending on the number of deuterium substitutions and the chromatographic conditions.[4]
Troubleshooting Guide for this compound Instability
Q4: My this compound signal is decreasing in processed samples stored in the autosampler. What could be the cause?
A decrease in signal over time suggests degradation. Several factors could be responsible:
-
Temperature: Elevated temperatures in the autosampler can accelerate degradation.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light. The "oben" part of the name may suggest a phenolic structure, which can be susceptible to photo-oxidation.
-
pH of the Final Sample: The stability of your compound may be pH-dependent. Samples prepared in a mobile phase with an inappropriate pH can lead to degradation.
-
Oxidation: Exposure to oxygen can cause oxidative degradation, especially for electron-rich molecules.
Recommended Actions:
-
Control Temperature: Set the autosampler to a lower temperature (e.g., 4°C).
-
Protect from Light: Use amber vials or a plate cover to shield samples from light.
-
Evaluate pH: Assess the stability of this compound in different pH buffers to determine the optimal pH for your sample matrix and mobile phase.
-
Consider Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid or BHT to the sample, if it does not interfere with the analysis.
Q5: I am observing inconsistent this compound peak areas between samples in the same batch. What should I investigate?
Inconsistent peak areas can point to variable degradation across the batch or issues with sample processing.
-
Inconsistent Sample Processing Time: If degradation is occurring, samples processed first will have been degrading for a longer period by the time of analysis compared to the last samples.
-
Matrix Effects: Differences in the biological matrix between samples can sometimes affect analyte stability and ionization efficiency in the mass spectrometer.
-
Presence of Metal Ions: Trace metal ions in the sample or from lab equipment can catalyze degradation.[5][6]
Recommended Actions:
-
Standardize Processing Time: Aim for a consistent time from sample preparation to injection for all samples in a batch.
-
Investigate Matrix Effects: Perform a post-extraction addition experiment to see if the matrix is suppressing or enhancing the this compound signal.
-
Use Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like EDTA to the sample processing workflow may help improve stability.[5][6]
Illustrative Stability Data (Based on a Model Compound)
The following tables summarize stability data for a model compound (Vitamin D3) under various conditions. This data is provided for illustrative purposes to demonstrate how to present stability findings. The actual stability of this compound may differ and should be experimentally determined.
Table 1: Effect of Temperature on Compound Stability in Aqueous Solution
| Temperature (°C) | Percent Remaining after 24 hours |
| 4 | >95% |
| 25 | ~85% |
| 40 | ~60% |
Data is illustrative and based on general observations for temperature-sensitive compounds.[7][8]
Table 2: Effect of pH on Compound Stability in Aqueous Solution at 25°C
| pH | Percent Remaining after 6 hours |
| 3.0 | < 50% |
| 5.0 | ~80% |
| 7.0 | >90% |
| 9.0 | >90% |
Data is illustrative. Acidic conditions can be highly destabilizing for certain compounds.[5][6]
Table 3: Effect of Light Exposure on Compound Stability in Aqueous Solution at 25°C
| Condition | Percent Remaining after 8 hours |
| Amber Vial | >95% |
| Clear Vial (Ambient Light) | ~70% |
| Clear Vial (Direct Light) | < 40% |
Data is illustrative and highlights the importance of protecting photosensitive compounds from light.[5]
Experimental Protocols
Protocol: Evaluating this compound Stability in Processed Samples
Objective: To determine the stability of this compound in the final processed sample matrix under different storage conditions.
Methodology:
-
Sample Preparation: Pool a sufficient volume of a representative blank matrix (e.g., plasma, urine). Process the matrix using your established extraction protocol.
-
Spiking: Post-extraction, spike the blank matrix with a known concentration of this compound.
-
Aliquoting: Aliquot the spiked sample into multiple vials for each condition to be tested.
-
Time Zero (T=0) Analysis: Immediately analyze a set of aliquots (n=3) to establish the initial concentration of this compound.
-
Storage Conditions: Store the remaining aliquots under the following conditions:
-
Autosampler at 4°C (in amber vials)
-
Autosampler at 25°C (in amber vials)
-
Benchtop at 25°C with ambient light (in clear vials)
-
Refrigerator at 4°C (in amber vials)
-
Freezer at -20°C (in amber vials)
-
-
Time Point Analysis: Analyze aliquots from each storage condition at specified time points (e.g., 4, 8, 12, 24, and 48 hours).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A compound is often considered stable if the concentration remains within ±15% of the initial value.
Visualizations
Caption: Standard experimental workflow for sample analysis using an internal standard.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PMC [pmc.ncbi.nlm.nih.gov]
Acedoben-d3 Technical Support Center: Troubleshooting Co-eluting Interferences
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding co-eluting interferences when using Acedoben-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Acedoben, also known as 4-acetamidobenzoic acid, is a chemical compound and a metabolite of the anesthetic Benzocaine.[1][2] this compound is a stable isotope-labeled (deuterated) version of Acedoben. Deuterated molecules are ideal internal standards for quantitative mass spectrometry because they share nearly identical chemical and physical properties with the non-labeled analyte.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization, which allows for accurate correction of variations in the analytical process.[3]
Q2: What are co-eluting interferences and how do they affect my this compound signal?
Co-eluting interferences, often referred to as matrix effects, occur when other compounds in a sample (e.g., metabolites, lipids, proteins from a biological matrix) are not chromatographically separated from this compound and enter the mass spectrometer at the same time.[4][5] These interfering compounds can alter the ionization efficiency of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[5][6] This can significantly impact the accuracy, precision, and reproducibility of your quantitative results.[4][7]
Q3: Why is my deuterated internal standard affected by interference if it's supposed to be the perfect mimic of the analyte?
While this compound is an excellent mimic for Acedoben, it is not a perfect one. The presence of deuterium atoms can slightly alter its physicochemical properties, leading to a small difference in retention time compared to the non-labeled Acedoben on some chromatographic columns.[8] If a matrix component co-elutes precisely with this compound but not with Acedoben, it can disproportionately affect the internal standard's signal, compromising its ability to correct for variations accurately.[8] Additionally, high concentrations of the analyte itself can sometimes suppress the signal of its co-eluting deuterated internal standard.[9][10]
Troubleshooting Guides
Issue 1: I am observing poor peak shape, inconsistent area counts, or high variability in the this compound signal across my sample batch. How can I confirm a co-eluting interference?
Answer:
To confirm if a co-eluting interference is the root cause, you can perform a post-column infusion experiment. This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a solution of this compound at a concentration that gives a stable signal (e.g., 50 ng/mL in mobile phase).
-
Infusion Setup: Using a syringe pump and a T-connector, infuse the this compound solution directly into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Analysis of Blank Matrix: Inject a blank, extracted matrix sample (e.g., plasma, urine without the analyte or internal standard) onto the LC column while infusing the this compound solution.
-
Data Monitoring: Monitor the this compound signal (using its specific MRM transition) throughout the chromatographic run.
-
Interpretation: A stable, flat baseline indicates no matrix effects. A dip in the signal indicates ion suppression, while a rise in the signal indicates ion enhancement at that specific retention time. If you observe a significant dip at or near the expected retention time of this compound, it confirms the presence of a co-eluting interference.
Issue 2: I have confirmed a co-eluting interference. What are my options to resolve it?
Answer:
Resolving co-eluting interferences involves either improving the chromatographic separation or optimizing the mass spectrometry detection to be more selective. The logical workflow below outlines the decision-making process.
Chromatographic Optimization Strategies
The primary goal is to change the selectivity of the separation to move the interfering peak away from the this compound peak.[11]
Experimental Protocol: Chromatographic Method Development
-
Change Mobile Phase Composition:
-
Solvent Type: If using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter selectivity.
-
pH: Acedoben is an acidic compound.[12] Adjusting the mobile phase pH by +/- 1-2 units can change the ionization state of both this compound and potential interferences, significantly impacting retention time.[13]
-
-
Adjust the Gradient:
-
Decrease the slope of the gradient (i.e., make it longer and shallower) around the elution time of this compound. This provides more time for separation and can improve resolution between closely eluting peaks.[14]
-
-
Change the Stationary Phase:
Data Presentation: Impact of Optimization
The following table shows example data from an analysis of this compound in extracted human plasma before and after chromatographic optimization.
| Parameter | Method A (Initial C18 Method) | Method B (Optimized Biphenyl Method) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Biphenyl, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 3 min | 10-80% B in 5 min |
| This compound RT | 1.85 min | 2.52 min |
| Interference RT | 1.86 min | 2.75 min |
| Resolution (Rs) | 0.45 | 2.10 |
| IS Area %CV (n=6) | 22.5% | 4.1% |
As shown in the table, switching to a biphenyl column and a methanol-based gradient successfully resolved the interference from this compound, leading to a significant improvement in the precision of the internal standard area.
Mass Spectrometry Optimization
If chromatographic changes are insufficient or not feasible, you can sometimes optimize the mass spectrometer to selectively detect this compound.
Protocol: Finding a More Selective MRM Transition
-
Full Scan Product Ion Spectrum: Infuse a solution of this compound and acquire a product ion scan (PIS) to see all possible fragment ions from the precursor ion (e.g., m/z 183.2 for [M+H]+).[15]
-
Identify Alternative Fragments: While the most intense fragment is usually chosen for quantification, look for other, less intense but still viable, fragment ions. A study on 4-acetamidobenzoic acid identified a precursor ion of m/z 180.20 and a product ion of m/z 94.0.[15] For this compound, the corresponding ions would be approximately m/z 183.2 and m/z 95.0, respectively.[15] You may find other fragments at different collision energies.
-
Test for Selectivity: Analyze the extracted blank matrix using MRM methods for each potential product ion. Choose the product ion that shows the lowest background signal at the retention time of this compound, as this indicates it is free from the interference.
Data Presentation: MRM Transition Selectivity
| MRM Transition (m/z) | Signal in IS Standard (cps) | Signal in Blank Matrix at RT (cps) | Signal-to-Noise (S/N) |
| 183.2 -> 95.0 (Primary) | 1.5 E6 | 2.2 E4 | 68 |
| 183.2 -> 138.1 (Secondary) | 4.2 E5 | < 100 | > 4000 |
In this example, the primary transition (183.2 -> 95.0) suffers from a high background signal from the co-eluting interference. Switching to the secondary, less intense transition (183.2 -> 138.1) eliminates the interference, resulting in a much better signal-to-noise ratio and more reliable quantification.
References
- 1. Acedoben - Wikipedia [en.wikipedia.org]
- 2. p-Acetylamino benzoic acid | 556-08-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. Page loading... [guidechem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
impact of mobile phase composition on Acedoben-d3 ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Acedoben-d3. The following information addresses common issues related to the impact of mobile phase composition on ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the mobile phase for achieving optimal ionization of this compound?
A1: For this compound, which is the deuterated form of 4-acetamidobenzoic acid, controlling the mobile phase pH is crucial for consistent and robust ionization.[1] Since Acedoben is an acidic compound, the pH of the mobile phase will dictate its degree of ionization both in the liquid phase and during the electrospray ionization (ESI) process. Acidic mobile phases are often employed to ensure that analytes like this compound are in their protonated form, which is essential for detection in positive-ion ESI-MS.[2]
Q2: Which organic solvent, methanol or acetonitrile, is generally preferred for the analysis of this compound?
A2: While both methanol and acetonitrile are commonly used in reversed-phase LC-MS, the choice can impact ionization efficiency. For some compounds, methanol has been shown to provide a better signal-to-noise ratio, potentially due to its higher volatility, which facilitates ion desolvation in the ESI source.[3] However, a specific study on 4-acetamidobenzoic acid (the non-deuterated form of this compound) successfully utilized a mobile phase consisting of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.[4] The optimal choice may depend on the specific column and instrumentation used, and it is recommended to evaluate both solvents during method development.
Q3: What is the role of additives like formic acid or ammonium acetate in the mobile phase?
A3: Additives play a significant role in controlling the pH and improving ionization.[5][6][7]
-
Formic Acid: As an acidic additive, formic acid helps to lower the mobile phase pH, promoting the protonation of analytes like this compound to form [M+H]+ ions in positive ion mode ESI.[2] This is a common practice to enhance detection sensitivity.
-
Ammonium Acetate: This salt can act as a buffering agent and provide ammonium ions (NH4+) which can form adducts with the analyte ([M+NH4]+). The formation of different adducts can be influenced by the choice of additives.[6][7] For some compounds, ammonium-based additives have been shown to be highly effective in positive ionization mode.[5]
Q4: Can the concentration of the mobile phase additive affect the this compound signal?
A4: Yes, the concentration of additives can have a significant impact. At lower concentrations (e.g., <10 mM), the difference in signal intensity between various additives may not be pronounced. However, at higher concentrations, salts like ammonium formate or acetate may lead to higher signal intensities compared to their acidic counterparts like formic acid.[5] It is crucial to optimize the additive concentration to achieve the best signal without causing ion suppression.
Troubleshooting Guide
| Issue | Potential Cause Related to Mobile Phase | Troubleshooting Steps |
| Low or No Signal for this compound | Inappropriate mobile phase pH leading to poor ionization. | Ensure the mobile phase is sufficiently acidic (e.g., using 0.1-0.2% formic acid) to promote protonation for positive ion mode ESI.[2][4] |
| Ion suppression from the mobile phase or matrix.[8] | - Reduce the concentration of non-volatile buffer salts.- If using additives, ensure they are volatile (e.g., ammonium formate, formic acid).- Optimize chromatographic separation to elute this compound away from interfering matrix components.[2] | |
| Poor Peak Shape (Tailing, Broadening) | Secondary interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH to suppress the ionization of silanol groups on the column (if using a silica-based column).[9]- Consider a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).[3] |
| Mismatch between the injection solvent and the mobile phase.[9] | Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase conditions. | |
| Retention Time Shifts | Changes in mobile phase composition or pH.[10] | - Prepare fresh mobile phase daily to avoid changes in pH due to evaporation or degradation.- Ensure consistent and accurate preparation of mobile phase components. |
| Column degradation.[10] | - Flush the column regularly with an appropriate solvent.- If the problem persists, consider replacing the column. | |
| Inconsistent Ionization (Signal Fluctuation) | Unstable electrospray. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).[11]- Ensure the mobile phase is free of particulates by filtering.[9] |
| Presence of metal ion adducts (e.g., [M+Na]+). | - Use high-purity solvents and additives.- Avoid using glass vials that can leach sodium ions; consider using plastic vials.[11] |
Experimental Protocols
General Protocol for Mobile Phase Optimization for this compound Analysis
This protocol outlines a systematic approach to optimizing the mobile phase composition for the LC-MS analysis of this compound.
-
Initial Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid in Water
-
Organic Phase (B): 0.1% Formic Acid in Acetonitrile
-
Rationale: This is a common starting point for reversed-phase chromatography of small polar molecules, promoting protonation for positive ion mode ESI.[12]
-
-
Gradient Elution Program:
-
Start with a shallow gradient to ensure good separation from potential interferences. A typical starting gradient could be 5-95% B over 10 minutes.
-
Adjust the gradient based on the retention time of this compound to ensure it elutes in a region with good peak shape and is well-separated from the solvent front and any matrix components.
-
-
Evaluation of Organic Solvent:
-
Perform injections using the initial mobile phase with acetonitrile.
-
Prepare a second organic phase: 0.1% Formic Acid in Methanol.
-
Repeat the injections using the methanol-based mobile phase under the same gradient conditions.
-
Compare the peak area, signal-to-noise ratio, and peak shape for this compound obtained with both solvents to determine the optimal choice.[3]
-
-
Optimization of Additive Concentration:
-
Prepare a series of aqueous and organic mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze this compound using each concentration to find the optimal level that maximizes signal intensity without causing excessive background noise.
-
-
Evaluation of Alternative Additives:
-
If signal intensity is still suboptimal, consider evaluating other volatile additives such as ammonium formate or ammonium acetate.[5][13]
-
Prepare mobile phases containing 5 mM or 10 mM ammonium formate and compare the results to those obtained with formic acid. Be aware that this may change the adduct formation (e.g., [M+NH4]+ vs. [M+H]+).
-
Visualizations
Caption: Workflow for mobile phase optimization in LC-MS analysis.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-study-of-ion-suppression-effects-in-electrospray-ionization-from-mobile-phase-additives-and-solid-phase-extracts - Ask this paper | Bohrium [bohrium.com]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acedoben-d3 Carryover Prevention in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating Acedoben-d3 carryover in autosamplers during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
This compound is the deuterated analog of Acedoben, an acetylated derivative of p-aminobenzoic acid (PABA) and a metabolite of the anesthetic Benzocaine.[1] In sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), even minute amounts of residual this compound from a previous injection can lead to inaccurate quantification in subsequent samples, a phenomenon known as carryover.[2][3] This is particularly critical in regulated bioanalysis where stringent accuracy is required.[4]
Q2: What are the primary causes of this compound carryover in an autosampler?
The primary causes of autosampler carryover are generally not compound-specific but relate to the interaction of the analyte with the system components. For this compound, potential causes include:
-
Adsorption: this compound may adsorb to surfaces within the autosampler, such as the needle (both interior and exterior), sample loop, rotor seals, and tubing.[5][6][7]
-
Insufficient Cleaning: Inadequate washing of the needle and injection port after sample aspiration can leave behind residues.[2][8]
-
Inappropriate Wash Solvent: The wash solvent may not be effective at solubilizing and removing this compound from the system components.[2][5]
-
Hardware Issues: Worn or damaged autosampler parts, like rotor seals or the needle seat, can create dead volumes where the sample can be trapped.[4][9]
Q3: What is an acceptable level of carryover for this compound analysis?
An acceptable level of carryover is typically determined during method validation and depends on the required sensitivity of the assay. A common target in the pharmaceutical industry is for the response of the analyte in a blank injection following a high-concentration standard to be less than or equal to 20% of the response at the Lower Limit of Quantitation (LLOQ).[10] For the internal standard, the response should be ≤5% of the response for the control matrix with the internal standard.[10] However, for highly sensitive assays, a more stringent limit of <0.1% of the analyte signal in blank injections may be required.[2]
Troubleshooting Guide
Issue 1: this compound peak observed in blank injections after a high-concentration sample.
This is a classic sign of carryover. The following steps will help you systematically troubleshoot and resolve the issue.
Step 1: Confirm the Source of Carryover
It's essential to first distinguish between carryover and contamination of the blank solvent or mobile phase.
-
Experiment: Inject a fresh, unopened vial of your blank solvent. If the this compound peak is still present, the issue is likely contamination of your solvents. If the peak is absent, proceed to the next step to investigate autosampler carryover.[11]
Step 2: Evaluate and Optimize the Autosampler Wash Method
The needle wash is the first line of defense against carryover.
-
Wash Solvent Selection: this compound is slightly soluble in methanol and DMSO.[1] An effective wash solution should be a strong solvent for this compound.
-
Recommendation: Start with a wash solvent that is at least as strong as the strongest mobile phase used in your gradient. A mixture of organic solvent (like acetonitrile or methanol) and water, with the addition of a small amount of acid (e.g., 0.1% formic acid) or base, can be effective for polar compounds like this compound.[12][13]
-
-
Wash Volume and Cycles:
-
Recommendation: Increase the wash volume and the number of wash cycles. A dual-solvent wash, using both a strong organic solvent and an aqueous solution, can be particularly effective at removing a wider range of contaminants.[2]
-
Quantitative Impact of Wash Solvent Composition on Carryover
| Wash Solvent Composition | Observed Carryover (%) | Reference |
| Mobile Phase (55:45 10 mM phosphate buffer + 100 mM sodium perchlorate (pH 2.6)–acetonitrile) | ~0.07% | [5] |
| 100% Acetonitrile | Higher Carryover | [14] |
| Water:Acetonitrile (90:10) | Lower Carryover | [14] |
| Water:Methanol (90:10) | Lower Carryover | [14] |
Step 3: Investigate and Address Hardware-Related Issues
If optimizing the wash method does not resolve the carryover, inspect the autosampler hardware.
-
Needle and Needle Seat: Inspect for scratches or wear. A damaged needle or needle seat can be a significant source of carryover.[9]
-
Rotor Seal: The rotor seal in the injection valve is a common site for carryover. Worn or dirty seals should be cleaned or replaced.[4] Consider using rotor seals made of different materials (e.g., PEEK, Tefzel) that may have less interaction with your analyte.[5][7]
-
Sample Loop: Adsorption can occur on the sample loop. If you suspect this, you can try replacing the stainless steel loop with one made of PEEK.[11]
Issue 2: Inconsistent or "drifting" carryover.
If the carryover peak area decreases with each subsequent blank injection, it suggests adsorptive carryover where the analyte is slowly washed from the system.[5][7] If the carryover is sporadic, it might point to a more complex issue.
Troubleshooting Adsorptive Carryover
-
Modify Wash Solvent: For "sticky" compounds, consider adding a competitive inhibitor to the wash solvent. For a compound like this compound, which has a carboxylic acid group, adding a small amount of a stronger acid to the wash solvent might help reduce ionic interactions with metal surfaces.[12]
-
System Passivation: For highly adsorptive compounds, passivating the LC system (flushing with a strong acid like nitric acid, followed by water and then your mobile phase) can help reduce active sites on stainless steel surfaces. Caution: Always consult your instrument manual before performing passivation.
Experimental Protocols
Protocol 1: Standard Carryover Evaluation
This protocol is used to quantify the amount of carryover in your analytical system.
-
Prepare Samples:
-
A blank sample (matrix without analyte or internal standard).
-
A high-concentration standard of this compound at the Upper Limit of Quantitation (ULOQ).
-
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the ULOQ standard.
-
Immediately inject the blank sample again.
-
(Optional) Inject a series of blank samples to observe the decay of the carryover peak.
-
-
Data Analysis:
-
Calculate the peak area of this compound in the blank injection following the ULOQ standard.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in ULOQ) * 100
-
-
Acceptance Criteria: Compare the calculated carryover percentage to the predefined acceptance criteria for your assay (e.g., ≤20% of the LLOQ response).[10]
Protocol 2: Systematic Troubleshooting of Carryover Source
This protocol helps to pinpoint the component in the LC system responsible for the carryover.
-
Isolate the Autosampler:
-
Evaluate the Column:
-
If the carryover is minimal with the column removed, the column itself may be the source.
-
Inject a high-concentration standard.
-
Replace the column with a new, unused column of the same type.
-
Inject a blank. If the carryover disappears, the original column was the source.[4]
-
-
Investigate the MS Source:
-
If carryover persists even after ruling out the autosampler and column, the MS ion source may be contaminated.[6]
-
Clean the ion source components according to the manufacturer's instructions.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound carryover.
Caption: Potential sources of this compound carryover in an LC-MS system.
References
- 1. This compound [srdpharma.com]
- 2. mastelf.com [mastelf.com]
- 3. Beyond pass/fail: a procedure for evaluating the effect of carryover in bioanalytical LC/MS/MS methods. | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labmanager.com [labmanager.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. biotage.com [biotage.com]
- 13. lctsbible.com [lctsbible.com]
- 14. waters.com [waters.com]
ensuring long-term stability of Acedoben-d3 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Acedoben-d3 stock solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound should be stored in a refrigerator at 2-8°C for long-term stability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I store my this compound stock solution?
For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How long can I store my this compound stock solution?
The long-term stability of this compound in solution has not been extensively studied. However, based on general practices for similar small molecules, stock solutions in an appropriate organic solvent, stored at -20°C or below, can be stable for several months. For aqueous solutions, it is not recommended to store them for more than one day.[1] It is imperative to perform periodic quality control checks to ensure the integrity of the stock solution over time.
Q5: What are the potential signs of this compound degradation in my stock solution?
Visual signs of degradation can include color change or the appearance of precipitates. However, chemical degradation often occurs without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to confirm the stability and purity of your stock solution.
Q6: How can I check the stability of my this compound stock solution?
A simple way to check for degradation is to compare the analytical profile (e.g., HPLC chromatogram) of an aged aliquot of your stock solution to a freshly prepared solution or a previously recorded chromatogram of the initial stock. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform an analytical check (e.g., HPLC) on the old stock solution to confirm degradation. |
| Precipitate observed in the stock solution after thawing. | Poor solubility or degradation. | Gently warm the solution and vortex to redissolve. If the precipitate remains, it may be a sign of degradation. The solution should be discarded and a fresh one prepared. |
| Change in the color of the stock solution. | Chemical degradation. | Discard the stock solution and prepare a fresh one. |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability
This protocol outlines a general procedure for a short-term stability study of this compound in a chosen solvent.
1. Materials:
- This compound solid
- Selected solvent (e.g., DMSO, Ethanol)
- HPLC or LC-MS system
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
- Autosampler vials
2. Procedure:
- Time Point 0 (T=0):
- Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL).
- Immediately dilute a sample of the stock solution to a working concentration suitable for your analytical method.
- Analyze the diluted sample by HPLC or LC-MS to obtain the initial purity profile and peak area. This will serve as your baseline.
- Storage:
- Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
- Subsequent Time Points (e.g., T=1 week, T=1 month, T=3 months):
- At each time point, retrieve one aliquot from each storage condition.
- Allow the aliquot to come to room temperature.
- Dilute and analyze the sample using the same analytical method as for T=0.
- Data Analysis:
- Compare the peak area of this compound at each time point to the T=0 peak area.
- Look for the appearance of any new peaks, which could be degradation products.
- A decrease of >5-10% in the main peak area may indicate significant degradation.
Visualizations
Caption: Workflow for assessing this compound stock solution stability.
References
Validation & Comparative
A Comparative Guide to Acedoben-d3 and 13C-Labeled Acedoben as Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between two such standards for the quantification of Acedoben (4-acetamidobenzoic acid): the deuterated Acedoben-d3 and a 13C-labeled Acedoben.
While this compound is commercially available and has been used in validated analytical methods, the discussion around 13C-labeled Acedoben is based on well-established scientific principles of stable isotope labeling, predicting its performance characteristics in the absence of a direct comparative study.
Executive Summary: The Isotope Effect
The fundamental difference in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect." The significant mass difference between hydrogen and deuterium can lead to altered physicochemical properties, which may cause the deuterated standard to behave differently from the unlabeled analyte during chromatography.[1][2] In contrast, the smaller relative mass difference between 12C and 13C results in nearly identical physicochemical properties, making 13C-labeled standards the superior choice for bioanalysis.[3][4]
Performance Comparison: this compound vs. 13C-Labeled Acedoben
The following table summarizes the key performance characteristics based on published data for this compound and established principles for 13C-labeled internal standards.
| Performance Metric | This compound (Deuterated) | 13C-Labeled Acedoben (Predicted) | Rationale |
| Co-elution with Acedoben | Potential for slight retention time shift.[1][3] | Expected to co-elute perfectly.[2][3] | The deuterium isotope effect can alter chromatographic retention, whereas 13C labeling does not significantly impact it.[2] |
| Matrix Effect Compensation | May be compromised if retention times differ.[5] | Optimal compensation for ion suppression/enhancement.[5][6] | Co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time.[5] |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility in certain conditions.[3] | Highly stable with no risk of isotope exchange.[3][7] | The C-C bond is more stable than the C-D bond, preventing loss of the isotopic label.[3] |
| Accuracy and Precision | Good, as demonstrated in validated methods.[8] | Predicted to be excellent, potentially improving upon deuterated standards.[9][10] | Perfect co-elution and matrix effect compensation lead to higher accuracy and precision.[10] |
| Availability and Cost | Commercially available. | May require custom synthesis, potentially higher cost.[4] | The synthesis of 13C-labeled compounds can be more complex and expensive.[4] |
Experimental Protocols
Validated LC-MS/MS Method for Acedoben Quantification using this compound
The following protocol is adapted from the validated method described by Grdeń et al., 2021.[8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add this compound internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.2% formic acid in water.[8]
-
Mobile Phase B: 0.2% formic acid in acetonitrile.[8]
-
Gradient: A gradient elution program to separate Acedoben from matrix components.
-
Flow Rate: A typical flow rate for the column dimensions.
-
Column Temperature: Controlled, for example, at 20°C.[8]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (MRM):
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Predicted Experimental Considerations for 13C-Labeled Acedoben
A method utilizing a 13C-labeled Acedoben internal standard would largely follow the same protocol as for this compound. The key difference would be in the mass spectrometry settings.
-
Sample Preparation and Chromatography: The same protocol as for this compound can be applied.
-
Mass Spectrometry: The precursor and product ions for the 13C-labeled standard would need to be adjusted based on the number of 13C atoms incorporated. For instance, for a hypothetical Acedoben with six 13C atoms in the benzene ring ([13C6]-Acedoben), the precursor ion would be at m/z 186.2. The product ion would depend on the fragmentation pattern, which is expected to be identical to the unlabeled analyte.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of choosing a stable isotope-labeled internal standard.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. longdom.org [longdom.org]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of an Analytical Method for Acedoben Quantification Using Acedoben-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters for the cross-validation of an analytical method for Acedoben, utilizing its deuterated analogue, Acedoben-d3, as an internal standard. The data presented is based on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering a robust framework for researchers engaged in pharmacokinetic studies and drug development.
Comparative Performance of the Validated LC-MS/MS Method
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the determination of Acedoben in a biological matrix, employing this compound as the internal standard. This data is crucial for establishing the reliability and reproducibility of the analytical method across different studies or laboratories.
| Validation Parameter | Acceptance Criteria | Method Performance Data |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[1][2][3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL[1][2][3] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 2.11% to 13.81%[1][2] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.43% to 10.93%[2] |
| Intra-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | 1.43% to 11.0%[2] |
| Inter-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | 2.7% to 8.78%[2] |
| Recovery | Consistent and reproducible | 89% to 98.57%[1][2][3] |
Experimental Protocols
A detailed methodology is essential for the successful replication and cross-validation of an analytical method. The following protocols are based on a validated LC-MS/MS method for Acedoben quantification.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of acetonitrile for protein precipitation.[1][2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
-
Column: A C18 column is a suitable choice for retaining polar compounds like Acedoben.[2]
-
Mobile Phase: A gradient elution using a mixture of 0.2% formic acid in water and 0.2% formic acid in acetonitrile is effective.[2]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.[2]
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument used to achieve maximum sensitivity and specificity.
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is paramount for successful method transfer and cross-validation.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
Metabolic Fate of Acedoben
While a detailed metabolic pathway for Acedoben is not extensively documented, its structure as an N-acetylated derivative of p-aminobenzoic acid (PABA) suggests its involvement in xenobiotic metabolism. PABA itself can undergo N-acetylation as a metabolic step. The diagram below illustrates this general metabolic relationship.
Caption: Putative metabolic relationship of Acedoben and PABA.
References
- 1. WikiGenes - Acedoben - 4-acetamidobenzoic acid [wikigenes.org]
- 2. Acedoben - Wikipedia [en.wikipedia.org]
- 3. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acedoben-d3 Quantification: Assessing Linearity and Range with LC-MS/MS and HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of Acedoben, using its deuterated internal standard, Acedoben-d3. This comparison focuses on the critical performance characteristics of linearity and analytical range, supported by experimental data and detailed protocols.
Acedoben, also known as 4-acetamidobenzoic acid, is a component of the immunostimulatory drug Inosine Pranobex. This compound, its stable isotope-labeled counterpart, is the preferred internal standard for bioanalytical quantification due to its similar physicochemical properties to the analyte, which helps to correct for variability during sample processing and analysis.[1]
Performance Comparison: Linearity and Range
The choice of analytical methodology significantly impacts the sensitivity, selectivity, and the concentration range over which an analyte can be reliably quantified. Below is a summary of the linearity and range for Acedoben quantification using a validated LC-MS/MS method and a representative HPLC-UV method.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Analyte | 4-Acetamidobenzoic Acid (Acedoben) | 4-Acetamidobenzoic Acid (Acedoben) |
| Internal Standard | This compound | Not explicitly used in reference method |
| Linearity (r²) | ≥ 0.99[2] | 0.9998 (for 4-hydroxybenzoic acid)[3] |
| Quantitative Range | 10 - 10,000 ng/mL[2] | 500 - 4,000 ng/mL (for 4-hydroxybenzoic acid)[3][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] | ~500 ng/mL (inferred from range)[3][4] |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL[2] | ~4,000 ng/mL (inferred from range)[3][4] |
| Detection Method | Tandem Mass Spectrometry | UV Absorbance (270 nm)[5] |
Key Takeaways
The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with a Lower Limit of Quantification (LLOQ) 50 times lower than the representative HPLC-UV method. Furthermore, the LC-MS/MS method offers a significantly wider dynamic range, spanning four orders of magnitude, making it suitable for a broader range of applications, from trace-level analysis in pharmacokinetic studies to higher concentration assays. While the HPLC-UV method demonstrates excellent linearity, its application is better suited for samples with higher analyte concentrations.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the LC-MS/MS and a representative HPLC-UV method.
LC-MS/MS Method for Acedoben Quantification
This method was developed and validated for the determination of 4-acetamidobenzoic acid in plasma.[2]
Sample Preparation: A simple protein precipitation method is employed. To a plasma sample, an internal standard solution of this compound is added, followed by acetonitrile to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.[2]
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: 20°C.[2]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Acedoben: m/z 180.20 → 94.0
-
This compound (Internal Standard): m/z 183.20 → 95.0
-
Representative HPLC-UV Method for Acedoben Quantification
This protocol is based on a validated method for the structurally similar 4-hydroxybenzoic acid and an HPLC separation method for Acedoben.[3][5]
Sample Preparation: For drug product formulations, a simple dilution with the mobile phase is typically sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system with a UV detector.
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm; 5 µm particle size).[4]
-
Mobile Phase: A gradient of 0.1% Phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 270 nm.[5]
-
Column Temperature: 30°C.[3]
Visualizing the Workflow and Assessment Process
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for Acedoben quantification.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. HPLC Separation of Acedoben and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]
A Researcher's Guide to Determining the Limit of Quantification (LOQ) for Acedoben Using Acedoben-d3
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. A critical parameter in this process is the Limit of Quantification (LOQ), the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comprehensive comparison of using the stable isotope-labeled internal standard, Acedoben-d3, against alternative structural analogs for determining the LOQ of Acedoben.
This guide will delve into the experimental protocols, present comparative data, and illustrate the underlying principles to aid in the selection of the most appropriate internal standard for your analytical needs.
The Gold Standard: this compound as an Internal Standard
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated form of Acedoben (4-acetamidobenzoic acid), offers significant advantages due to its near-identical physicochemical properties to the analyte of interest.
Key Advantages of this compound:
-
Compensates for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with Acedoben, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Corrects for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for as both the analyte and the SIL internal standard are affected similarly.
-
Improves Precision and Accuracy: By minimizing the impact of experimental variability, the use of a SIL internal standard leads to more precise and accurate results, which is crucial for regulatory submissions.
A validated LC-MS/MS method for the determination of 4-acetamidobenzoic acid in pig plasma utilized deuterium-labeled 4-acetamidobenzoic acid as an internal standard and established a limit of quantitation (LOQ) of 10 ng/mL.[1][2] The method demonstrated good replicability, linearity, precision (2.11% to 13.81%), and accuracy (89% to 98.57%).[1][2]
Alternative Internal Standards: Structural Analogs
In the absence of a commercially available or in-house synthesized SIL internal standard, researchers may turn to structural analogs. These are compounds with similar chemical structures and physicochemical properties to the analyte. For Acedoben, potential structural analog candidates include:
-
4-Propionamidobenzoic acid: This compound has a similar core structure to Acedoben, with an additional methyl group on the acyl chain.
-
N-Acetyl-4-aminosalicylic acid: This analog introduces a hydroxyl group on the benzene ring, which can alter its polarity and chromatographic behavior.
While more accessible and cost-effective, structural analogs have inherent limitations compared to SIL internal standards.
Limitations of Structural Analogs:
-
Differential Matrix Effects: As structural analogs do not co-elute perfectly with the analyte, they may experience different degrees of ion suppression or enhancement, leading to biased results.
-
Variability in Extraction Recovery: Differences in polarity and other physicochemical properties can result in inconsistent extraction efficiencies between the analyte and the internal standard.
-
Potential for Chromatographic Separation Issues: Achieving baseline separation from the analyte can be challenging, and co-elution with other matrix components can interfere with quantification.
Comparative Performance for LOQ Determination
The choice of internal standard directly impacts the reliability of the LOQ determination. The following table summarizes the expected performance characteristics of this compound versus structural analogs.
| Feature | This compound (SIL-IS) | Structural Analogs (e.g., 4-Propionamidobenzoic acid, N-Acetyl-4-aminosalicylic acid) |
| Co-elution with Acedoben | Identical retention time | Similar but not identical retention time |
| Compensation for Matrix Effects | Excellent | Partial and potentially inconsistent |
| Correction for Sample Preparation Variability | Excellent | Good, but can be affected by differences in physicochemical properties |
| Accuracy at the LOQ | High | Moderate to High, with a greater risk of bias |
| Precision at the LOQ | High (typically ≤20% CV) | Moderate, may be more variable |
| Method Robustness | High | Moderate |
| Cost and Availability | Higher cost, may require custom synthesis | Lower cost, more readily available commercially |
Experimental Protocol for LOQ Determination with this compound
This section outlines a detailed methodology for determining the LOQ of Acedoben in a biological matrix (e.g., plasma) using this compound as the internal standard via LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Acedoben and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Acedoben stock solution to create calibration standards and quality control (QC) samples at various concentrations, including a series of low-concentration samples around the expected LOQ.
-
Prepare a working solution of this compound at a fixed concentration to be spiked into all samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank plasma, calibration standard, or QC sample, add a fixed volume of the this compound working solution.
-
Add a protein precipitation agent (e.g., 3 volumes of acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution program. The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Acedoben and this compound.
4. LOQ Determination:
-
Analyze a series of spiked samples at decreasing concentrations near the expected LOQ (e.g., 50, 25, 10, 5, 2.5, 1 ng/mL).
-
The LOQ is the lowest concentration that meets the following criteria (as per regulatory guidelines):
-
The analyte response is at least 5 times the response of a blank sample.
-
The precision (Coefficient of Variation, CV) of replicate measurements (n≥5) is ≤20%.
-
The accuracy (mean measured concentration as a percentage of the nominal concentration) is within 80-120%.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the LOQ of Acedoben.
Caption: Experimental workflow for LOQ determination of Acedoben.
Logical Pathway for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is crucial for developing a robust analytical method.
Caption: Decision pathway for internal standard selection.
Conclusion
For the accurate and reliable determination of the Limit of Quantification for Acedoben, the use of its stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to effectively compensate for matrix effects and variability in sample processing ensures the highest level of data quality, which is essential for regulated bioanalysis. While structural analogs may serve as a more accessible alternative, they necessitate a more rigorous validation to ensure that they do not compromise the accuracy and precision of the method, particularly at the low concentrations required for LOQ establishment. This guide provides the foundational knowledge and a practical framework for researchers to confidently establish a robust and sensitive bioanalytical method for Acedoben.
References
Precision in Bioanalysis: A Comparative Guide to Acedoben-d3 and Alternative Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the precision of analytical methods is paramount for reliable pharmacokinetic and bioanalytical studies. This guide provides a detailed comparison of the inter-day and intra-day precision of Acedoben-d3, a deuterated internal standard for 4-acetamidobenzoic acid, with other commonly used deuterated acidic drug standards.
This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate internal standard for their specific analytical needs. The data presented is compiled from various validated LC-MS/MS methods.
Performance Comparison of Deuterated Internal Standards
The following table summarizes the inter-day and intra-day precision for this compound and selected alternative deuterated standards. Precision is presented as the relative standard deviation (%RSD), a key metric for evaluating the consistency and reproducibility of an analytical method.
| Internal Standard | Analyte | Matrix | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) |
| This compound | 4-Acetamidobenzoic acid | Pig Plasma | 2.11 - 13.81[1] | 3.43 - 10.93[1] |
| Ibuprofen-d3 | Ibuprofen | Human Plasma | < 5[2] | < 5[2] |
| Diclofenac-d4 | Diclofenac | Mouse Plasma | ≤ 10 | ≤ 13 |
| Salicylic acid-d4 | Salicylic acid | Human Plasma | 0.9 - 5.4 | 1.5 - 6.9 |
Detailed Experimental Protocols
This compound Analysis in Pig Plasma
This section details the validated LC-MS/MS method used to determine the precision of this compound as an internal standard for the quantification of 4-acetamidobenzoic acid in pig plasma.[1]
Sample Preparation:
-
To a 100 µL plasma sample, 10 µL of the internal standard working solution (this compound) is added.
-
Protein precipitation is performed by adding 200 µL of acetonitrile.
-
The sample is vortexed and then centrifuged.
-
The supernatant is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic System: High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Methodologies of Alternative Internal Standards
The precision data for the alternative deuterated standards were obtained from studies employing similar LC-MS/MS methodologies. Key aspects of these methods include:
-
Ibuprofen-d3: Analysis in human plasma was performed using protein precipitation followed by LC-MS/MS with ESI in negative ion mode.[2]
-
Diclofenac-d4: Quantification in mouse plasma involved a protein precipitation step, followed by LC-MS/MS analysis.
-
Salicylic acid-d4: Determination in human plasma was achieved through protein precipitation and subsequent analysis by LC-MS/MS.
Experimental Workflow for Precision Assessment
The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision of an analytical method, a critical component of method validation.
Caption: Workflow for assessing inter-day and intra-day precision.
References
Acedoben-d3 Performance: A Comparative Analysis Across Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the analytical performance of Acedoben-d3, an isotopic-labeled internal standard for 4-acetamidobenzoic acid (Acedoben), across different mass spectrometry platforms. The data presented here is crucial for selecting the appropriate instrumentation and methodology for pharmacokinetic studies, drug metabolism research, and other quantitative applications involving Acedoben.
Acedoben is a component of the immunomodulatory drug Inosine Pranobex. Accurate quantification of Acedoben in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This guide compares the performance of a validated LC-MS/MS method using a triple quadrupole mass spectrometer against a method employing a high-resolution quadrupole-Orbitrap mass spectrometer.
Performance Data Summary
The following table summarizes the key performance metrics for the quantification of Acedoben using this compound as an internal standard on two different types of mass spectrometers. This data allows for a direct comparison of the sensitivity, linearity, precision, and accuracy of the two methods.
| Performance Metric | Triple Quadrupole LC-MS/MS (in Pig Plasma) | Quadrupole-Orbitrap HRMS (in Eggs) |
| Linearity (r²) | ≥ 0.99[1][2] | Not explicitly stated, but a linear range is provided. |
| Calibration Curve Range | 10 - 10,000 ng/mL[1] | 2.5 - 50 µg/kg (equivalent to 2.5 - 50 ng/g)[3] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[1][2] | 2.5 µg/kg[3] |
| Precision (%RSD) | 2.11% to 13.81%[1][2] | < 15% (intra-day and inter-day)[3] |
| Accuracy (% Recovery) | 89% to 98.57%[1][2] | 70% - 80%[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the context of the performance data. Below are the experimental protocols for the two compared methods.
Method 1: Triple Quadrupole LC-MS/MS for Acedoben in Pig Plasma
This method was developed for a pharmacokinetic study of 4-acetamidobenzoic acid in pigs.[1][2]
Sample Preparation: A simple one-step protein precipitation with acetonitrile was used for plasma samples. Deuterium-labeled 4-acetamidobenzoic acid (this compound) was used as the internal standard.[1][2]
Liquid Chromatography:
-
Column: Atlantis T3 (150 × 3 mm, 3 µm particle size)
-
Mobile Phase: A gradient of 0.2% formic acid in water (Phase A) and 0.2% formic acid in acetonitrile (Phase B).
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 20 °C
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions:
Method 2: Quadrupole-Orbitrap HRMS for Acedoben in Eggs
This method was established for the determination of p-acetaminobenzoic acid residues in eggs.[3]
Sample Preparation: Samples were extracted with acetonitrile, followed by a clean-up step using solid-phase extraction with anion exchange.[3]
Liquid Chromatography: The publication mentions separation by liquid chromatography but does not provide specific details on the column, mobile phase, or flow rate.
Mass Spectrometry (Quadrupole-Orbitrap):
-
Ionization Mode: Not explicitly stated, but likely ESI.
-
Scan Type: Parallel Reaction Monitoring (PRM), a high-resolution targeted quantification mode.
-
Quantification: Based on an external standard method.[3]
Signaling Pathway and Experimental Workflow
To provide a broader context for the application of Acedoben analysis, the following diagrams illustrate a key signaling pathway associated with its parent drug, Inosine Pranobex, and a typical experimental workflow for its quantification.
Caption: Immunomodulatory signaling of Inosine Pranobex.
Caption: this compound based quantitative workflow.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Acedoben-d3 in Bioanalysis: A Comparative Review of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate pharmacokinetic and metabolic studies. This guide provides a detailed comparison of validated analytical methods for the quantification of 4-acetamidobenzoic acid (Acedoben), with a focus on the advantages conferred by the use of its deuterated internal standard, Acedoben-d3.
This review centers on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validated with this compound. For comparative purposes, we will contrast this with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that utilizes a non-deuterated internal standard. The data presented underscores the superiority of the LC-MS/MS approach with a stable isotope-labeled internal standard for bioanalytical applications.
Comparison of Analytical Methodologies
The choice of analytical technique and internal standard is critical in achieving accurate and precise quantification of analytes in complex biological matrices. Below is a summary of two distinct methods for the analysis of 4-acetamidobenzoic acid (PAcBA).
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV with Non-Deuterated Internal Standard |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Internal Standard | This compound (deuterium-labeled PAcBA) | Paracetamol[1] |
| Detector | Tandem Mass Spectrometer (MS/MS) | UV Detector[1] |
| Column | Atlantis T3 (retains polar compounds effectively)[1] | C18 column[1] |
| Sample Preparation | Simple protein precipitation with acetonitrile.[1] | Liquid-liquid extraction with acidification.[1] |
Quantitative Performance Data
The validation of an analytical method is crucial to ensure its reliability. The following tables summarize the key validation parameters for the LC-MS/MS method using this compound.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Parameter | Value |
| Calibration Curve Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
Table 2: Accuracy and Precision of the LC-MS/MS Method [1]
| Quality Control Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ (10 ng/mL) | 13.81 | 11.0 | 10.93 | 8.78 |
| LQC (50 ng/mL) | 2.11 | 1.43 | 3.43 | 2.7 |
| MQC (5000 ng/mL) | Not specified | Not specified | Not specified | Not specified |
| HQC (10,000 ng/mL) | Not specified | Not specified | Not specified | Not specified |
Table 3: Recovery and Matrix Effect of the LC-MS/MS Method [1]
| Analyte | Mean Total Recovery (%) |
| 4-acetamidobenzoic acid (PAcBA) | 87.75 ± 6.31 |
| This compound (Internal Standard) | 88.45 ± 9.34 |
Experimental Protocols
LC-MS/MS Method with this compound
Sample Preparation: A simple and rapid, one-step protein precipitation was employed. 1 mL of acetonitrile was used for the liquid-liquid extraction.[1]
Chromatographic Conditions:
-
Column: Atlantis T3, 150 x 3 mm, 3 µm particle size.[1]
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B). The gradient started at a 99:1 (v/v) ratio of A to B.[1]
-
Column Temperature: 20 °C.[1]
Mass Spectrometry Conditions: The specific mass transitions and instrument settings for PAcBA and this compound would be optimized for the specific mass spectrometer being used.
HPLC-UV Method (as described by Markowska et al., 2021, referencing Chen et al., 2013)
Sample Preparation: A liquid-liquid extraction (LLE) procedure was used, which involved acidification with hydrochloric acid and extraction with ethyl acetate.[1]
Chromatographic Conditions:
-
Column: A universal C18 column.[1]
-
Mobile Phase: A mixture of methanol, 0.2% ammonium acetate, and a 0.2% acetic acid solution at a ratio of 15:85 (v/v).[1]
-
Detection: UV detection. The specific wavelength was not mentioned in the comparative text.
Visualizing the Workflow and Rationale
The use of a deuterated internal standard like this compound is a key element in achieving high-quality bioanalytical data. The following diagrams illustrate the analytical workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the LC-MS/MS analysis of 4-acetamidobenzoic acid.
Caption: Advantage of this compound as an internal standard in quantitative analysis.
Conclusion
The LC-MS/MS method, validated with the use of this compound as an internal standard, demonstrates superior performance for the quantitative analysis of 4-acetamidobenzoic acid in biological matrices. The key advantages of this approach include a simpler and faster sample preparation protocol, and the use of a stable isotope-labeled internal standard which co-elutes with the analyte and behaves similarly during extraction and ionization, thereby effectively compensating for matrix effects and improving the accuracy and precision of the measurement. In contrast, methods employing non-deuterated internal standards and UV detection are more susceptible to interferences from the sample matrix, which can compromise the reliability of the results. For researchers requiring high-quality, reproducible data for pharmacokinetic and other drug development studies, the use of a validated LC-MS/MS method with a deuterated internal standard such as this compound is the recommended approach.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acedoben-d3
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Acedoben-d3, a deuterated analogue of Acedoben, to maintain a safe laboratory environment and comply with regulations.
This compound, used as a labeled internal standard in research, requires careful management throughout its lifecycle, including its final disposal. Improper disposal can pose risks to personnel and the environment. The following information is designed to provide clear, actionable guidance for your laboratory's operational and disposal plans.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics relevant to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₆D₃NO₃ | [1][2] |
| Molecular Weight | 182.19 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | >252°C (decomposes) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | Refrigerator (2-8°C) |
Experimental Protocols: Safe Disposal Methodology
While specific institutional guidelines should always be followed, the following detailed methodology provides a general framework for the safe disposal of this compound in a laboratory setting. This protocol is based on general principles of chemical waste management and information gathered from safety data sheets.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Designated, labeled, and sealed waste container for non-halogenated organic waste
-
An inert absorbent material (e.g., vermiculite, sand)
-
A substance to mix with the chemical to render it non-palatable (for trace amounts, not bulk disposal), such as used coffee grounds or cat litter, as recommended for general drug disposal[4][5][6].
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards, including that it is harmful if swallowed or inhaled and toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, to prevent skin and eye contact.
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Waste Segregation: this compound waste should be segregated as non-halogenated organic waste. Do not mix it with other waste streams unless compatible.
-
For Small Quantities (Residual amounts):
-
If dealing with trace amounts on lab equipment (e.g., weighing paper, spatulas), decontaminate the items by rinsing with a suitable solvent (e.g., methanol, as it has slight solubility). The resulting solvent rinse should be collected in the designated non-halogenated organic waste container.
-
For disposal of small quantities of the solid, it can be mixed with an unappealing, inert substance like cat litter or sand to prevent accidental ingestion or misuse[4][5]. This mixture should then be placed in a sealed, labeled container.
-
-
For Bulk Quantities:
-
Bulk quantities of this compound should be transferred directly into a designated, clearly labeled, and sealed waste container for non-halogenated organic solids.
-
Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled").
-
Final Disposal: The sealed and labeled waste container should be handed over to your institution's Environmental Health and Safety (EHS) department for final disposal according to local, state, and federal regulations. Never dispose of this compound down the drain, as it is toxic to aquatic life.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final handover for disposal.
Caption: this compound Disposal Workflow Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
